Sniper(abl)-058
Description
Properties
Molecular Formula |
C62H75N11O9S |
|---|---|
Molecular Weight |
1150.4 g/mol |
IUPAC Name |
4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1 |
InChI Key |
TVHMRPZDSBFQBQ-INNJKCEPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Origin of Product |
United States |
Foundational & Exploratory
The SNIPER(abl)-058 Mechanism of Action: A Technical Guide to BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Sniper(abl)-058, a novel heterobifunctional small molecule designed for the targeted degradation of the BCR-ABL oncoprotein. This compound belongs to the class of compounds known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These molecules function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This document details the molecular strategy of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for the evaluation of its activity, and visualizes its mechanism and associated experimental workflows through detailed diagrams.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized the treatment of CML, challenges such as acquired resistance through mutations in the ABL kinase domain and incomplete eradication of leukemic stem cells persist.
Targeted protein degradation has emerged as a promising therapeutic modality to overcome the limitations of traditional inhibitor-based approaches. By inducing the removal of the entire target protein, degraders can abrogate both the enzymatic and scaffolding functions of the oncoprotein and may be effective against inhibitor-resistant mutants. This compound is a rationally designed SNIPER that leverages this strategy to target BCR-ABL for degradation.
The Molecular Mechanism of this compound
This compound is a chimeric molecule composed of three key components:
-
A BCR-ABL Ligand: The Imatinib moiety, which selectively binds to the ATP-binding site of the ABL kinase domain of the BCR-ABL protein.
-
An IAP Ligand: A derivative of LCL161, which is a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs).
-
A Linker: A polyethylene glycol (PEG) linker that connects the BCR-ABL ligand and the IAP ligand, providing the appropriate length and flexibility for the formation of a productive ternary complex.
The mechanism of action of this compound involves the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL oncoprotein and an IAP E3 ubiquitin ligase (primarily cIAP1 and XIAP), bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The recruitment of the IAP E3 ligase to BCR-ABL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the BCR-ABL protein into small peptides.
-
Catalytic Cycle: After inducing the degradation of a BCR-ABL molecule, this compound is released and can engage another BCR-ABL and IAP molecule, thus acting catalytically to induce the degradation of multiple target proteins.
This targeted degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the STAT5 and CrkL pathways, which are critical for the survival and proliferation of CML cells.[1][2]
Quantitative Data Summary
The efficacy of this compound and related SNIPER compounds has been evaluated in preclinical studies. The following tables summarize the key quantitative data.
| Compound | BCR-ABL Ligand | IAP Ligand | Cell Line | DC₅₀ (µM) | Reference |
| This compound | Imatinib | LCL161 derivative | K562 | 10 | [3][4][5] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | K562 | 5 | [3] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | K562 | 0.3 | [3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | K562 | 5 | [3][4] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | K562 | 10 | [3] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | K562 | 100 | [3] |
Table 1: In vitro degradation activity (DC₅₀) of various SNIPER(ABL) compounds against BCR-ABL protein.
| Parameter | Value | Compound | Assay | Reference |
| IC₅₀ ABL | 0.54 nM | SNIPER(ABL)-039 | Binding Assay | [4] |
| IC₅₀ cIAP1 | 10 nM | SNIPER(ABL)-039 | Binding Assay | [4] |
| IC₅₀ cIAP2 | 12 nM | SNIPER(ABL)-039 | Binding Assay | [4] |
| IC₅₀ XIAP | 50 nM | SNIPER(ABL)-039 | Binding Assay | [4] |
Table 2: Binding affinities (IC₅₀) of the related compound SNIPER(ABL)-039 to ABL and IAP proteins. This data provides an indication of the potential binding profile of this compound's constituent pharmacophores.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
K562 Cell Culture
The human CML cell line K562, which is positive for the BCR-ABL fusion gene, is a standard model for these studies.[6][7]
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: K562 cells are grown in suspension. Cultures are split every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
Western Blot Analysis of BCR-ABL Degradation
This protocol is used to quantify the levels of BCR-ABL and downstream signaling proteins following treatment with this compound.
-
Cell Treatment: Seed K562 cells at a density of 5 x 10⁵ cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL, phospho-STAT5, STAT5, phospho-CrkL, CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Cycloheximide Chase Assay
This assay is performed to determine the effect of this compound on the half-life of the BCR-ABL protein.
-
Cell Treatment: Seed K562 cells and treat with either vehicle or a fixed concentration of this compound for a short pre-incubation period (e.g., 2 hours).
-
Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL to all wells. This is time point zero (t=0).
-
Time Course Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis: Prepare cell lysates and perform Western blot analysis for BCR-ABL and a loading control as described in section 4.2. The rate of BCR-ABL degradation can be determined by quantifying the decrease in protein levels over time.
shRNA-mediated Knockdown of IAPs
This experiment is conducted to confirm the involvement of specific IAPs in the this compound-mediated degradation of BCR-ABL.
-
Lentiviral Production: Produce lentiviral particles carrying shRNAs targeting cIAP1, XIAP, or a non-targeting control in HEK293T cells using a third-generation packaging system.
-
Transduction of K562 Cells: Transduce K562 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: Select for transduced cells using puromycin (1-2 µg/mL) for 48-72 hours.
-
Knockdown Confirmation: Verify the knockdown of the target IAPs by Western blotting.
-
Degradation Assay: Treat the IAP-knockdown and control K562 cells with this compound and assess the degradation of BCR-ABL by Western blotting as described in section 4.2. A rescue of BCR-ABL degradation in the IAP-knockdown cells would confirm the role of that specific IAP.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Experimental Workflow.
Logical Relationship for IAP Involvement
Caption: Logic for IAP Involvement Experiment.
Clinical Status
As of the date of this document, a thorough search of publicly available clinical trial registries has not identified any ongoing or completed clinical trials for this compound. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound represents a promising targeted protein degrader with a well-defined mechanism of action for the elimination of the BCR-ABL oncoprotein. By hijacking the IAP E3 ubiquitin ligases, it induces the proteasomal degradation of BCR-ABL, leading to the suppression of downstream oncogenic signaling. The preclinical data, though limited for this specific compound, supports the potential of the SNIPER platform in overcoming the limitations of traditional kinase inhibitors in CML therapy. Further investigation is warranted to fully characterize its efficacy, safety profile, and potential for clinical translation. This technical guide provides a foundational understanding for researchers and drug developers interested in advancing this and similar targeted protein degradation strategies.
References
- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
what is the structure of Sniper(abl)-058
An In-depth Technical Guide to the Structure and Function of Sniper(abl)-058
Introduction
This compound is a novel, synthetic hetero-bifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) family of compounds, this compound represents a promising therapeutic strategy aimed at overcoming resistance to traditional kinase inhibitors by eliminating the target protein entirely. This document provides a detailed overview of its molecular structure, mechanism of action, and the experimental methodologies used for its characterization.
Core Molecular Structure
This compound is a chimeric molecule meticulously assembled from three distinct chemical moieties, each with a specific function. This modular design is the cornerstone of its targeted protein degradation capability.[1][2]
-
Target-Binding Moiety (Warhead): The portion of the molecule that recognizes and binds to the BCR-ABL protein is Imatinib .[1][2][3][4] Imatinib is a well-characterized ATP-competitive inhibitor that specifically targets the ABL kinase domain, ensuring the selective recruitment of BCR-ABL.[1]
-
E3 Ligase-Recruiting Moiety: To engage the cell's protein disposal machinery, this compound incorporates a derivative of LCL161 . This ligand functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that binds to Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, which are E3 ubiquitin ligases.[1][2]
-
Linker: These two functional ends are connected by a flexible polyethylene glycol (PEG) linker . The linker's length and composition are optimized to ensure proper spatial orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1][2]
The logical relationship between these components is visualized below.
Caption: Modular composition of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-({4-[2-(2-{2-[2-(3-{2-[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl}phenoxy)ethoxy]ethoxy}ethoxy)acetyl]piperazin-1-yl}methyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | [1][4] |
| Molecular Formula | C₆₂H₇₅N₁₁O₉S | [1][4] |
| Molecular Weight | 1150.39 g/mol | [4] |
| CAS Number | 2222354-61-0 | [4][5] |
Mechanism of Action: IAP-Mediated Protein Degradation
This compound does not function through sustained enzymatic inhibition but rather by hijacking the cell's ubiquitin-proteasome system (UPS) to specifically destroy the BCR-ABL protein.
-
Ternary Complex Formation: this compound simultaneously binds to the kinase domain of the BCR-ABL oncoprotein and an IAP E3 ligase (cIAP1 or XIAP), forming a stable ternary complex.[1]
-
Ubiquitination: The proximity induced by the SNIPER molecule allows the IAP E3 ligase to catalyze the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is recognized by the 26S proteasome. The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. This compound is then released and can act catalytically to induce the degradation of another BCR-ABL molecule.
-
Downstream Signaling Inhibition: The degradation of BCR-ABL leads to the swift dephosphorylation and inactivation of its downstream signaling substrates, such as STAT5 and CrkL, thereby arresting the oncogenic pathways responsible for CML cell proliferation and survival.[1]
References
Sniper(abl)-058: A Technical Guide to its Role in Chronic Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles and experimental data surrounding Sniper(abl)-058, a novel therapeutic agent in development for Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its function.
Core Concept: Targeted Protein Degradation of BCR-ABL
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL fusion oncoprotein, a tyrosine kinase that promotes uncontrolled cell proliferation and survival.[1][2][3] this compound is a "Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), a class of small molecules designed to induce the degradation of specific target proteins.[4][5] It is a heterobifunctional molecule, composed of the ABL kinase inhibitor Imatinib linked to the IAP ligand LCL161 via a polyethylene glycol (PEG) linker.[4] This design allows this compound to simultaneously bind to both the BCR-ABL protein and an E3 ubiquitin ligase, specifically cIAP1 and XIAP.[4] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[4] This approach not only inhibits the kinase activity of BCR-ABL but eliminates the protein entirely.
Caption: Mechanism of Action of this compound.
Quantitative Efficacy of this compound and Related Compounds
The following tables summarize the key quantitative data for this compound and a structurally related compound, SNIPER(ABL)-39. This data is derived from in vitro studies on CML cell lines.
| Compound | Parameter | Cell Line(s) | Value | Reference |
| This compound | DC50 (BCR-ABL Degradation) | K562, KU812 | 10 µM | [4][6] |
| This compound | Effective Knockdown Concentration | K562, KU812 | 10 nM | [4] |
| This compound | Maximum Efficacy Concentration | K562, KU812 | ~100 nM | [4] |
| SNIPER(ABL)-39 | IC50 (Proliferation) | K562 | ~10 nM |
Note: Specific IC50 values for the anti-proliferative activity of this compound are not publicly available at the time of this report.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following sections provide representative methodologies for key experiments based on standard laboratory practices and information available for similar BCR-ABL degraders.
BCR-ABL Degradation Assay (Western Blot)
This protocol describes the assessment of BCR-ABL protein levels in CML cells following treatment with this compound.
Workflow:
Caption: Western Blot Workflow for BCR-ABL Degradation.
Methodology:
-
Cell Culture and Treatment:
-
Culture K562 or KU812 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a specified time course (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BCR-ABL (e.g., anti-c-Abl) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize BCR-ABL levels to the loading control.
-
Analysis of Downstream Signaling Pathways
This protocol outlines the assessment of the phosphorylation status of key downstream targets of BCR-ABL, such as STAT5 and CrkL.
Methodology:
The experimental workflow is similar to the BCR-ABL degradation assay, with the primary difference being the antibodies used during the immunoblotting step.
-
Follow steps 1-3 of the BCR-ABL Degradation Assay protocol.
-
Immunoblotting:
-
Block the membrane as described previously.
-
Incubate separate membranes with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL).
-
To assess total protein levels, probe parallel blots with antibodies against total STAT5 and total CrkL.
-
-
Detection and Analysis:
-
Detect and quantify band intensities as described.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Signaling Pathways and Logical Relationships
This compound-mediated degradation of BCR-ABL leads to the disruption of multiple downstream signaling pathways that are critical for the survival and proliferation of CML cells.
Caption: Disruption of BCR-ABL Signaling by this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the primary oncogenic driver, BCR-ABL. In vitro studies have demonstrated its ability to effectively reduce BCR-ABL protein levels and inhibit downstream signaling pathways in CML cell lines.[4] This approach may offer an alternative for patients who have developed resistance to traditional tyrosine kinase inhibitors.
Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
In vivo efficacy: Studies in animal models of CML are necessary to evaluate the anti-tumor activity, pharmacokinetics, and safety profile of this compound.
-
Resistance mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical success.
-
Patient-derived cell studies: Evaluating the efficacy of this compound in primary cells from CML patients will provide a more clinically relevant assessment of its potential.
-
Clinical trials: Ultimately, well-designed clinical trials are needed to determine the safety and efficacy of this compound in patients with CML.
The continued development of targeted protein degraders like this compound holds significant promise for advancing the treatment of CML and other malignancies driven by specific oncoproteins.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL kinase is dead; long live the CML stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
The SNIPER's Precision: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address previously "undruggable" targets. Among the innovative TPD technologies, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) have garnered significant attention. This in-depth technical guide provides a comprehensive overview of the core principles of SNIPER technology, detailed experimental methodologies, and quantitative data to empower researchers in the pursuit of novel therapeutics.
Core Principles of SNIPER Technology
SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, SNIPERs physically eliminate the target protein from the cell.
The SNIPER molecule is a chimerical construct comprising three key components:
-
A "warhead": This is a ligand that specifically binds to the target protein (POI).
-
An E3 ligase-recruiting ligand: SNIPERs specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1, cIAP2, and XIAP, which function as E3 ubiquitin ligases.[3][4]
-
A chemical linker: This connects the warhead and the E3 ligase ligand, its length and composition being critical for optimal ternary complex formation.[1]
The fundamental mechanism of action involves the SNIPER molecule acting as a molecular bridge, bringing the target protein and the IAP E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
Signaling Pathway of SNIPER-Mediated Protein Degradation
The signaling cascade initiated by a SNIPER molecule leading to the degradation of a target protein is a multi-step process. The following diagram illustrates this pathway.
Caption: The signaling pathway of SNIPER-mediated targeted protein degradation.
Quantitative Analysis of SNIPER Activity
The efficacy of a SNIPER molecule is quantified by its ability to induce the degradation of the target protein. The two key parameters used for this assessment are:
-
DC50: The concentration of the SNIPER molecule that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize the reported degradation data for various SNIPERs targeting different proteins.
Table 1: SNIPERs Targeting Androgen Receptor (AR)
| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER-1 | AR | Prostate Cancer Cells | Effective degradation at 3 µM | Not Reported | [3] |
Table 2: SNIPERs Targeting B-cell lymphoma-extra large (BCL-XL)
| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| IAP-based PROTACs | BCL-XL | Not Specified | Not Reported | Not Reported | [3] |
Table 3: SNIPERs Targeting BCR-ABL
| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER(ABL)-019 | BCR-ABL | Not Specified | 0.3 µM | Not Reported | [5] |
| SNIPER(ABL)-058 | BCR-ABL | Not Specified | 10 µM | Not Reported | [5] |
| SNIPER(ABL)-015 | BCR-ABL | Not Specified | 5 µM | Not Reported | [5] |
| SNIPER(ABL)-049 | BCR-ABL | Not Specified | 100 µM | Not Reported | [5] |
| SNIPER(ABL)-033 | BCR-ABL | Not Specified | 0.3 µM | Not Reported | [5] |
| SNIPER(ABL)-024 | BCR-ABL | Not Specified | 5 µM | Not Reported | [5] |
| SNIPER(ABL)-044 | BCR-ABL | Not Specified | 10 µM | Not Reported | [5] |
| SNIPER(ABL)-013 | BCR-ABL | Not Specified | 20 µM | Not Reported | [5] |
| SNIPER-3 | BCR-ABL | K562 | Effective degradation at 30 µM | Not Reported | [3] |
| SNIPER-4 | BCR-ABL | K562 | Effective degradation at 30 µM | Not Reported | [3] |
Table 4: SNIPERs Targeting Bromodomain-containing protein 4 (BRD4)
| SNIPER Compound | Target Protein | Cell Line | Optimal Concentration | Dmax | Reference |
| SNIPER-7 | BRD4 | Not Specified | 0.1 µM | Not Reported | [3] |
| SNIPER-8 | BRD4 | Not Specified | 0.1 µM | Not Reported | [3] |
Table 5: SNIPERs Targeting Bruton's tyrosine kinase (BTK)
| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 nM | Not Reported | [3] |
Table 6: SNIPERs Targeting Cyclin-dependent kinases (CDKs)
| SNIPER Compound | Target Protein | Cell Line | Concentration for >77% degradation | Dmax | Reference |
| SNIPER-19 | CDK4/6 | MM.1S | 0.1 µM | > 77% | [3] |
| SNIPER-20 | CDK4/6 | MM.1S | 0.1 µM | > 77% | [3] |
Table 7: SNIPERs Targeting Cellular Retinoic Acid Binding Protein II (CRABP-II)
| SNIPER Compound | Target Protein | Cell Line | Efficacy Comparison | Dmax | Reference |
| SNIPER-22 | CRABP-II | Neuroblastoma IMR32 | Almost equivalent to SNIPER-21 | Not Reported | [3] |
Table 8: SNIPERs Targeting Epidermal Growth Factor Receptor (EGFR)
| SNIPER Compound | Target Protein | Cell Line | Degradation Activity | Dmax | Reference |
| SNIPER-24 | EGFR L858R/T790M | Not Specified | Unable to degrade | Not Reported | [3] |
Table 9: SNIPERs Targeting Estrogen Receptor (ER)
| SNIPER Compound | Target Protein | Cell Line | IC50/DC50 | Dmax | Reference |
| SNIPER(ER)-87 | ERα | Not Specified | IC50 = 0.097 µM | Not Reported | [5] |
| Bestatin-based SNIPER | ERα | Not Specified | Effective at ≥ 10 µM | Not Reported | [4] |
Table 10: SNIPERs Targeting Histone Deacetylases (HDACs)
| SNIPER Compound | Target Protein | Cell Line | Inhibitory Activity | Dmax | Reference |
| SNIPER-34 | HDAC1, HDAC6, HDAC8 | Not Specified | Potent inhibitory activity | Not Reported | [4] |
Table 11: SNIPERs Targeting Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)
| SNIPER Compound | Target Protein | Cell Line | Concentration for degradation | Dmax | Reference |
| SNIPER-40 | TACC3 | HT080 | 30 µM (6h), 10 µM (24h) | Not Reported | [3] |
Experimental Protocols for SNIPER Evaluation
A rigorous evaluation of a SNIPER's efficacy and mechanism of action requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation Assessment
This protocol is for determining the extent of target protein degradation upon treatment with a SNIPER molecule.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the SNIPER molecule for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (POI-SNIPER-IAP).[6][7][8][9][10]
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody against the target protein or a tag on the protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the SNIPER molecule and a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: (Optional) Incubate the lysate with beads/resin to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Capture: Add protein A/G beads/resin to capture the antibody-protein complexes.
-
Washing: Wash the beads/resin several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads/resin.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited IAP E3 ligase. The presence of both proteins in the eluate from the SNIPER-treated sample confirms the formation of the ternary complex.
Ubiquitination Assay
This protocol is to detect the ubiquitination of the target protein.[11][12][13][14][15]
Materials:
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the target protein
-
Protein A/G beads or resin
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the SNIPER molecule, a vehicle control, and optionally a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the SNIPER-treated lane indicates increased ubiquitination of the target protein.
Experimental and Drug Development Workflow for SNIPERs
The development of a novel SNIPER molecule follows a structured workflow, from initial design to preclinical evaluation.
Caption: A typical workflow for the development and validation of SNIPER molecules.
This workflow provides a roadmap for the rational design and rigorous evaluation of SNIPERs, ultimately paving the way for their translation into novel therapeutic agents. The continuous refinement of SNIPER design, coupled with a deeper understanding of their biological effects, holds immense promise for the future of targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
discovery and development of IAP-based PROTACs
An In-depth Technical Guide to the Discovery and Development of IAP-based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.[4] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6][7] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
While most early PROTAC development focused on the VHL and CRBN E3 ligases, the Inhibitor of Apoptosis (IAP) family of proteins has emerged as a compelling alternative.[5][6] IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), leverage IAP proteins (primarily cIAP1, cIAP2, and XIAP) to mediate target degradation.[5][8] IAPs are particularly noteworthy as they are often overexpressed in cancer cells, offering a potential avenue for tumor-specific protein degradation and a strategy to overcome resistance mechanisms associated with low expression of other E3 ligases.[5][9]
This guide provides a comprehensive technical overview of the core principles, discovery, and development of IAP-based PROTACs, including key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Mechanism of Action: The PROTAC Catalytic Cycle
The efficacy of an IAP-based PROTAC is event-driven, not occupancy-driven. A single PROTAC molecule can induce the degradation of multiple target protein molecules, creating a catalytic effect.[2][5] This process avoids the need for high drug concentrations to maintain target engagement, a common requirement for traditional inhibitors.[5]
The key steps are as follows:
-
Ternary Complex Formation: The IAP-based PROTAC, being heterobifunctional, simultaneously binds to the target POI and an IAP E3 ligase (e.g., cIAP1), forming a transient ternary complex.
-
Ubiquitination: Within this proximity, the IAP's E3 ligase activity facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
Recycling: The PROTAC molecule is released from the complex and is free to bind to another POI and IAP, initiating a new degradation cycle.
The Role of IAPs in Apoptosis Signaling
Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death.[10] Members like XIAP, cIAP1, and cIAP2 possess BIR (Baculoviral IAP Repeat) domains that allow them to bind to and inhibit caspases, the primary executioners of apoptosis.[10] Under normal conditions, IAPs prevent accidental cell death. In response to apoptotic stimuli, the mitochondrial protein SMAC (Second Mitochondria-derived Activator of Caspases) is released into the cytoplasm. SMAC binds to IAPs, displacing them from caspases and allowing apoptosis to proceed.[11]
IAP-based PROTACs utilize ligands that mimic the action of SMAC (SMAC mimetics) to recruit the IAP E3 ligase.[11] This has a dual effect: it hijacks the IAP for target degradation and can also induce the auto-ubiquitination and degradation of the IAP itself, potentially sensitizing cancer cells to apoptosis.
Quantitative Data of Representative IAP-based PROTACs
The development of effective PROTACs relies on optimizing their degradation potency (DC50) and maximal degradation level (Dmax). The following tables summarize key quantitative data for several published IAP-based PROTACs.
Table 1: Degradation Efficacy of IAP-based PROTACs
| PROTAC Name/ID | Target POI | IAP Ligand | DC50 | Dmax (%) | Cell Line |
| SNIPER(ER)-87 | ERα | Bestatin | ~3 µM | >90% | MCF-7 |
| SNIPER-19 | CDK4/6 | IAP Ligand | <0.1 µM | >77% | MM.1S |
| SNIPER-20 | CDK4/6 | IAP Ligand | <0.1 µM | >77% | MM.1S |
| Compound 8a | BCL-XL | IAP antagonist 1 | ~30 nM | ~90% | MyLa 1929 |
| SNIPER-14 | CDK4/6 | Bestatin | Not Effective | N/A | - |
| SNIPER-31 | ERα | IAP Ligand | Low Efficiency | N/A | - |
| NC-1 | BTK | IAP Ligand | 2.2 nM | 97% | Mino |
| IR-1 | BTK | IAP Ligand | 5.2 nM | 95% | Mino |
| RC-3 | BTK | IAP Ligand | 8.8 nM | 88% | Mino |
Data compiled from multiple sources.[5][9][12] DC50 and Dmax values can vary significantly based on cell line and treatment duration.
Table 2: Binding Affinities of Common IAP Ligands
| Ligand | IAP Member | Binding Affinity (Ki or IC50) | Assay Type |
| LCL161 | XIAP BIR3 | 190 nM | FP Assay |
| LCL161 | cIAP1 BIR3 | 35 nM | FP Assay |
| IAP antagonist 1 | XIAP BIR3 | 21 nM | FP Assay |
| IAP antagonist 1 | cIAP1 BIR3 | 1.5 nM | FP Assay |
| Methyl-bestatin | cIAP1 | Moderate Affinity | - |
Binding affinities are context-dependent and serve as a general reference. Data extracted from referenced literature.[9]
Experimental Protocols and Development Workflow
The development of a novel IAP-based PROTAC is an iterative process involving chemical synthesis and rigorous biological evaluation to confirm its mechanism of action and assess its potency and selectivity.[4]
Detailed Methodologies for Key Experiments
1. Binding Assays (Fluorescence Polarization - FP)
-
Objective: To determine the binding affinity (Kd or Ki) of the PROTAC and its constituent ligands to the POI and the IAP protein.
-
Principle: A small fluorescently labeled tracer (e.g., a known ligand for the protein) is used. When unbound in solution, it tumbles rapidly, and emitted light is depolarized. When bound to a larger protein, its tumbling slows, and the polarization of the emitted light increases. A test compound (the PROTAC) competes with the tracer, causing a decrease in polarization.
-
Protocol Outline:
-
Reagents: Purified recombinant POI, purified recombinant IAP protein (e.g., cIAP1-BIR3 domain), fluorescently labeled tracer peptide (e.g., FAM-labeled SMAC peptide for IAPs), assay buffer.
-
Procedure: a. In a microplate, serially dilute the PROTAC or its individual ligands. b. Add a fixed concentration of the target protein (POI or IAP) and the corresponding fluorescent tracer to each well. c. Incubate at room temperature for 1-2 hours to reach binding equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the competitor. Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Protein Degradation Assay (Western Blot)
-
Objective: To quantify the reduction in POI levels following PROTAC treatment and determine the DC50 and Dmax.
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate. The intensity of the protein band correlates with its abundance.
-
Protocol Outline:
-
Cell Culture: Plate cells (e.g., MCF-7, MyLa 1929) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the IAP-based PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate with a primary antibody specific to the POI. c. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. d. Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein relative to the vehicle control against the log concentration of the PROTAC. Fit the curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximal degradation achieved).[13]
-
3. Mechanism of Action (MoA) Validation: Proteasome Inhibitor Rescue
-
Objective: To confirm that the observed protein degradation is dependent on the proteasome.
-
Principle: If degradation is mediated by the UPS, pre-treating cells with a proteasome inhibitor should prevent the degradation of the POI by the PROTAC.
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells as described for the degradation assay.
-
Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib) for 1-2 hours.
-
PROTAC Treatment: Add the PROTAC (at a concentration known to cause significant degradation, e.g., 5x DC50) to both pre-treated and non-pre-treated cells. Include vehicle and inhibitor-only controls.
-
Incubation and Lysis: Continue incubation for the standard treatment duration (e.g., 6-8 hours).
-
Western Blot: Perform Western blotting for the POI and a loading control as described above.
-
Analysis: Compare the POI levels in the different treatment groups. A "rescue" of POI levels in the cells pre-treated with the proteasome inhibitor confirms a proteasome-dependent mechanism of action.[14]
-
4. Control Experiments: Inactive Epimer/Negative Control
-
Objective: To demonstrate that the degradation effect is specific and requires engagement of both the POI and the E3 ligase.
-
Principle: A control PROTAC molecule that is structurally similar but contains a modification that ablates binding to either the POI or the IAP should not induce degradation.
-
Protocol Outline:
-
Synthesize Control Molecules:
-
Treatment and Analysis: Treat cells with the active PROTAC and the control PROTAC(s) at the same concentrations.
-
Western Blot: Perform a Western blot to assess POI levels.
-
Analysis: The absence of degradation with the control molecules confirms that the formation of the ternary complex is essential for activity.
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Principle of SNIPER(ABL)-058 Induced Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNIPER(ABL)-058 is a novel heterobifunctional molecule designed to induce the targeted degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML). As a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), this compound co-opts the cellular ubiquitin-proteasome system to achieve its therapeutic effect. This technical guide delineates the core principle of this compound-induced ubiquitination, presenting its mechanism of action, quantitative degradation data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Introduction
Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to eliminate pathogenic proteins rather than merely inhibiting their function. SNIPERs are a class of molecules that recruit Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity, to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.
This compound is a chimeric molecule that conjugates an Imatinib derivative, which binds to the ABL kinase domain of BCR-ABL, to a derivative of LCL161, a ligand for the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP). This dual-binding capacity allows this compound to act as a molecular bridge, bringing the E3 ligase in close proximity to the BCR-ABL protein.
Mechanism of Action
The primary mechanism of action of this compound is the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ligase (cIAP1 or XIAP). This proximity-induced event facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This process effectively eliminates the oncoprotein from the cell, leading to the inhibition of downstream signaling pathways and suppression of cancer cell growth.[1][2]
Signaling Pathway of this compound Induced Ubiquitination
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of BCR-ABL, thereby inhibiting downstream signaling.
Quantitative Data
The efficacy of this compound in inducing the degradation of BCR-ABL has been quantitatively assessed. While specific binding affinities (Kd) for this compound are not publicly available, the half-maximal degradation concentration (DC50) provides a measure of its potency.
| Compound | Target Protein | DC50 | Cell Line | Reference |
| This compound | BCR-ABL | 10 µM | K562 | [3][4] |
Note: The following data for a related, more potent compound, SNIPER(ABL)-39, is provided for comparative purposes to illustrate typical dose-response and time-course characteristics.
| Compound | Target Protein | DC50 | Cell Line | Reference |
| SNIPER(ABL)-39 | BCR-ABL | 10 nM | K562 | [2] |
Dose-Response of BCR-ABL Degradation (SNIPER(ABL)-39)
| Concentration (nM) | % BCR-ABL Remaining |
| 0 | 100 |
| 1 | ~90 |
| 10 | ~50 |
| 100 | <10 |
| 1000 | <10 |
Time-Course of Protein Degradation (SNIPER(ABL)-39)
| Time (hours) | % BCR-ABL Remaining | % cIAP1 Remaining | % XIAP Remaining |
| 0 | 100 | 100 | 100 |
| 6 | <50 | <50 | ~100 |
| 24 | <10 | <20 | <50 |
Experimental Protocols
Western Blot Analysis of BCR-ABL Degradation and Downstream Signaling
This protocol is for assessing the levels of BCR-ABL, phosphorylated STAT5 (p-STAT5), and phosphorylated CrkL (p-CrkL) in CML cells treated with this compound.
Materials:
-
K562 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-p-STAT5 (Tyr694), anti-p-CrkL (Tyr207), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed K562 cells at a density of 5 x 10^5 cells/mL and culture overnight.
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize protein bands using an ECL detection system.[5][6]
References
- 1. Buy this compound [smolecule.com]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. SNIPER | TargetMol [targetmol.com]
- 5. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]
- 6. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]
A Technical Guide to Chimeric Molecules for Targeted Protein Degradation
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, TPD technologies lead to the complete removal of the target protein, offering potential advantages in efficacy, selectivity, and the ability to overcome drug resistance.[3][4] This is accomplished through chimeric molecules, which are engineered to bring a target protein into proximity with components of the cellular degradation machinery.[5]
This guide provides an in-depth technical overview of the core TPD technologies: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the principles, methodologies, and applications of these powerful molecules.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that are designed to eliminate intracellular proteins by hijacking the ubiquitin-proteasome system (UPS).[4][6] The UPS is the primary mechanism for maintaining protein homeostasis in eukaryotic cells by removing misfolded or damaged proteins.[7][8]
Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[9][10] This proximity-induced event leads to the E3 ligase tagging the POI with a polyubiquitin chain.[11][12] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[7][13] A key feature of PROTACs is their catalytic mode of action; after the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, allowing for sustained degradation at sub-stoichiometric concentrations.[4][14]
Caption: PROTACs form a ternary complex to induce POI ubiquitination and proteasomal degradation.
Core Components and Design Principles
A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[6][10]
-
POI Ligand ("Warhead") : This component provides specificity for the target protein. It can be a known inhibitor or a binder that occupies any suitable pocket on the protein surface.[5]
-
E3 Ligase Ligand ("Anchor") : This moiety recruits the E3 ligase. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][9]
-
Linker : The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex.[10] Optimization of the linker is a key step in developing potent PROTACs.[15]
The development workflow for a PROTAC typically involves selecting a target, designing candidate molecules, synthesizing them, and then evaluating them for degradation efficiency.[16] If initial candidates are not potent, iterative optimization of the ligands and linker is performed, guided by assays that measure ternary complex formation and target engagement.[16]
Quantitative Data Summary
The efficacy of a PROTAC is primarily measured by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[17] Below is a table summarizing representative data for well-characterized PROTACs.
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VHL | ~25 nM | >95% | HeLa | [9] |
| ARV-110 | Androgen Receptor | CRBN | ~1 nM | >95% | VCaP | Clinical Trial Data |
| dBET1 | BRD4 | CRBN | ~50 nM | >90% | MV4-11 | [1] |
Lysosome-Targeting Chimeras (LYTACs)
While PROTACs are limited to intracellular targets, LYTACs were developed to degrade extracellular and membrane-associated proteins.[18][19] This technology expands the scope of TPD to include secreted proteins and cell surface receptors, which constitute a significant portion of the proteome and are often implicated in disease.[19][20]
Mechanism of Action
LYTACs are bifunctional molecules that bridge a target protein to a cell-surface lysosome-shuttling receptor.[19][21] This engagement triggers receptor-mediated endocytosis, internalizing the entire LYTAC-target-receptor complex into the cell.[][23] The complex is then trafficked through the endo-lysosomal pathway, ultimately fusing with the lysosome where the acidic environment and hydrolytic enzymes degrade the target protein.[][24]
Caption: LYTACs direct extracellular proteins to the lysosome for degradation via endocytosis.
Core Components and Targeting Receptors
LYTACs consist of a target-binding moiety conjugated to a ligand that binds a lysosome-targeting receptor.
-
Target-Binding Moiety : This is typically an antibody or antibody fragment, providing high specificity for the target protein.[21]
-
Lysosome-Targeting Ligand : These ligands engage receptors that naturally traffic to the lysosome. A common target is the cation-independent mannose-6-phosphate receptor (CI-M6PR), which can be engaged using synthetic glycopeptide ligands.[19] For liver-specific targeting, ligands like N-acetylgalactosamine (GalNAc) can be used to engage the asialoglycoprotein receptor (ASGPR).[18][]
Quantitative Data Summary
LYTAC efficacy is assessed by measuring the reduction of target protein levels, often via ELISA or Western blot. The table below shows examples of targeted proteins and their degradation.
| LYTAC Target | Targeting Moiety | Lysosome Receptor | Degradation Achieved | Cell Line | Reference |
| EGFR | Cetuximab (Antibody) | CI-M6PR | ~70-90% | HeLa | [19][21] |
| PD-L1 | Atezolizumab (Antibody) | CI-M6PR | Significant reduction | HEK293T | [19] |
| Apolipoprotein E4 | Antibody | CI-M6PR | ~50% | Astrocytes | [19][21] |
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)
SNIPERs are a distinct class of protein degraders that, like PROTACs, utilize the ubiquitin-proteasome system. However, they specifically recruit the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase source.[][26] IAPs, such as cIAP1 and XIAP, possess E3 ligase activity and are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.[3][27]
Mechanism of Action
The mechanism of SNIPERs is analogous to that of PROTACs. The SNIPER molecule forms a ternary complex between the target protein and an IAP.[28] This proximity induces the IAP to ubiquitinate the target protein, marking it for proteasomal degradation.[] A unique feature of many SNIPERs is that they can also induce the self-degradation (autoubiquitylation) of the IAPs themselves, such as cIAP1, which can contribute to their anti-cancer effects.[27][28]
Caption: SNIPERs recruit IAP E3 ligases to ubiquitinate and degrade target proteins.
Core Components and Therapeutic Potential
SNIPERs are composed of a POI ligand and an IAP ligand connected by a linker.[3][29]
-
IAP Ligands : These are typically based on IAP antagonists such as Bestatin, MV1, or LCL161.[26][28]
-
Therapeutic Strategy : By simultaneously degrading an oncoprotein and the anti-apoptotic IAP proteins, SNIPERs may offer a powerful dual-action approach to treating cancers that are resistant to other therapies.[27]
Quantitative Data Summary
The potency of SNIPERs is characterized by their ability to degrade both the target protein and IAPs.
| SNIPER Name | Target Protein | IAP Ligand Base | Target DC50 / IC50 | Cell Line | Reference |
| SNIPER(ERα)-1 | Estrogen Receptor α | Bestatin | ~1 µM | MCF-7 | [] |
| SNIPER(ER)-87 | Estrogen Receptor α | LCL161 | IC50 = 97 nM | MCF-7 | [26] |
| SNIPER(BRD)-1 | BRD4 | LCL161 | Effective at 0.1 µM | HeLa | [28][30] |
| SNIPER(ABL)-020 | BCR-ABL | Bestatin | Induces reduction | K562 | [26] |
Experimental Protocols and Workflows
The development of chimeric protein degraders requires a systematic workflow encompassing design, synthesis, and rigorous experimental validation.[16][31]
General TPD Development Workflow
Caption: A typical workflow for the discovery and optimization of targeted protein degraders.
Methodology: Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a degrader.[32]
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the degrader molecule (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis : Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.
Methodology: HiBiT Lunoassay for Degradation Kinetics
The HiBiT system offers a sensitive, real-time method for quantifying protein levels in live cells, ideal for high-throughput screening and detailed kinetic analysis.[33]
-
Cell Line Generation : Use CRISPR-Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein. This ensures expression is under native regulation.[33]
-
Assay Preparation : Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Degrader Treatment : Add the degrader compounds at various concentrations to the cells.
-
Lysis and Detection : At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent. This reagent lyses the cells and contains LgBiT, the complementary polypeptide that binds HiBiT to form a functional NanoLuc® luciferase, generating a luminescent signal.
-
Measurement : Read the luminescence on a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein present.
-
Data Analysis :
-
DC50 : Plot the percentage of degradation against the log of the degrader concentration to determine the half-maximal degradation concentration.[17]
-
Dmax : The maximal degradation observed across the concentration range.[33]
-
Degradation Rate : For kinetic studies, measure luminescence at multiple time points after adding the degrader to calculate the rate of protein loss.[33]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 12. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.tocris.com [resources.tocris.com]
- 15. A Kinetic Scout Approach Accelerates Targeted Protein Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Targeting extracellular and membrane proteins for degradation via lysosome targeting chimeras | Stanford Digital Repository [purl.stanford.edu]
- 19. Lysosome-targeting chimaeras for degradation of extracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted degradation of membrane and extracellular proteins with LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 23. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted Protein Degradation via Lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 29. tandfonline.com [tandfonline.com]
- 30. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 32. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. promega.com [promega.com]
SNIPER(ABL)-058: A Chemical Probe for Targeted BCR-ABL Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-058 is a novel heterobifunctional molecule designed as a chemical probe to induce the targeted degradation of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This molecule belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest. Comprised of the ABL kinase inhibitor imatinib linked to a derivative of the IAP ligand LCL161, this compound offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the protein's function. By physically removing the oncogenic BCR-ABL protein, this compound provides a powerful tool for studying the consequences of BCR-ABL ablation and presents a potential therapeutic strategy for overcoming resistance to conventional ABL inhibitors.[1]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
Chemical and Physical Properties
This compound is a chimeric molecule that conjugates imatinib, a potent inhibitor of the ABL kinase domain, to a derivative of LCL161, a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.[1] A polyethylene glycol (PEG) linker connects these two moieties, providing the necessary flexibility for the formation of a productive ternary complex between BCR-ABL and the IAP E3 ligase.
| Property | Value |
| IUPAC Name | 4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| Molecular Formula | C62H75N11O9S |
| Molecular Weight | 1150.4 g/mol |
| CAS Number | 2222354-61-0 |
Mechanism of Action
This compound functions by hijacking the cellular ubiquitin-proteasome pathway to selectively degrade the BCR-ABL oncoprotein. The molecule's bivalent nature allows it to simultaneously bind to the BCR-ABL protein via its imatinib warhead and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161-derived ligand.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BCR-ABL leads to the downregulation of its downstream signaling pathways, ultimately inhibiting the growth and proliferation of CML cells.
References
Methodological & Application
Application Notes and Protocols: Sniper(abl)-058 for K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-058 is a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1] This compound represents a promising therapeutic strategy for Chronic Myeloid Leukemia (CML) by overcoming resistance to traditional tyrosine kinase inhibitors. This compound is a heterobifunctional molecule that conjugates the ABL inhibitor Imatinib to a ligand for the Inhibitor of Apoptosis Protein (IAP), LCL161, via a polyethylene glycol linker.[1] This unique structure facilitates the recruitment of the E3 ubiquitin ligases, specifically cIAP1 and XIAP, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] In CML cell lines such as K562, this compound has been shown to effectively reduce BCR-ABL levels, with a reported DC50 (concentration for 50% degradation) of 10 µM.[2][3][4] This degradation of BCR-ABL correlates with a decrease in the phosphorylation of downstream signaling molecules like STAT5 and CrkL, which are crucial for the oncogenic activity of BCR-ABL.[1][5]
These application notes provide detailed protocols for investigating the effects of this compound on the K562 human CML cell line, a widely used model for studying BCR-ABL-driven leukemogenesis.
Data Presentation
| Parameter | Value | Cell Line | Reference |
| DC50 (BCR-ABL Degradation) | 10 µM | K562 | [2][3][4] |
| Effective Knockdown Concentration | As low as 10 nM | K562, KU812 | |
| Maximum Efficacy Concentration | ~100 nM | K562, KU812 | [1] |
| Downstream Signaling Inhibition | Decreased phosphorylation of STAT5 and CrkL | K562 | [1][5] |
| IC50 (Cell Proliferation) | ~10 nM (for Sniper(abl)-39, a similar compound) | K562, KCL22, KU812 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Action of this compound in K562 cells.
Caption: General experimental workflow for evaluating this compound in K562 cells.
Experimental Protocols
K562 Cell Culture
This protocol describes the standard procedure for culturing K562 suspension cells.
Materials:
-
K562 cells (ATCC® CCL-243™)
-
Iscove's Modified Dulbecco's Medium (IMDM) (ATCC® 30-2005™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
Penicillin-Streptomycin (10,000 U/mL)
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Thaw a cryovial of K562 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[6]
-
To passage, determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a seeding density of approximately 1-2 x 10^5 viable cells/mL in a new flask with fresh complete growth medium.
-
Change the medium every 2-3 days.[6]
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.[3]
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][7]
Western Blot for BCR-ABL Degradation
This protocol is used to detect the levels of BCR-ABL and downstream signaling proteins.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR, anti-c-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control for different time points (e.g., 6, 12, 24 hours).
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and add ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to a loading control (GAPDH or β-actin).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat K562 cells with this compound as described for the Western blot protocol.
-
Cell Harvesting and Washing:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest K562 cells as previously described.
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
References
- 1. encodeproject.org [encodeproject.org]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT assay [bio-protocol.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]
- 6. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Measuring BCR-ABL Degradation by SNIPER(ABL)-058
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-058 is a novel heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This molecule belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This compound is a conjugate of the ABL kinase inhibitor Imatinib and a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[1] This unique structure allows this compound to recruit E3 ubiquitin ligases, specifically cIAP1 and XIAP, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of BCR-ABL in CML cell lines following treatment with this compound.
Mechanism of Action of this compound
This compound facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL not only reduces its protein levels but also abrogates its downstream signaling pathways, such as the phosphorylation of STAT5 and CrkL, which are critical for the oncogenic activity of BCR-ABL.[1]
Quantitative Data Summary
The efficacy of this compound in inducing the degradation of BCR-ABL has been evaluated in various CML cell lines. The following table summarizes the key quantitative data.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | CML Cell Lines | DC50 (50% Degradation Concentration) | 10 µM | [2] |
| This compound | K562, KU812 | Effective Knockdown Concentration | 10 nM | [1] |
| This compound | K562, KU812 | Maximum Efficacy Concentration | ~100 nM | [1] |
| SNIPER(ABL)-039 (a similar dasatinib-based SNIPER) | K562, KCL22, KU812 | IC50 (50% Inhibitory Concentration for cell proliferation) | ~10 nM | [3] |
Experimental Protocols
Western Blot Protocol for Measuring BCR-ABL Degradation
This protocol outlines the steps for treating CML cells with this compound and subsequently analyzing BCR-ABL protein levels by Western blot.
1. Cell Culture and Treatment
-
Cell Lines: K562 or other suitable CML cell lines expressing BCR-ABL (e.g., KU812, KCL22).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treatment:
-
Dose-Response Experiment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time point (e.g., 24 hours).
-
Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Controls: Include a vehicle control (e.g., DMSO) and a positive control for BCR-ABL inhibition (e.g., Imatinib at 1 µM).
-
2. Cell Lysis
-
After treatment, collect the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the cell lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL (recognizing the ABL or BCR portion) overnight at 4°C with gentle agitation. A recommended dilution for anti-BCR-ABL antibody is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
To verify equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
6. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCR-ABL band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of BCR-ABL degradation induced by this compound.
Caption: Experimental workflow for Western blot analysis of BCR-ABL degradation.
References
Sniper(abl)-058 treatment concentration and incubation time
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sniper(abl)-058, a novel BCR-ABL protein degrader. This document outlines the effective treatment concentrations, and incubation times, and provides detailed protocols for key experimental assays.
Data Presentation: Treatment Concentration and Incubation Time
The following table summarizes the quantitative data for this compound treatment conditions as reported in in-vitro studies.
| Parameter | Cell Line(s) | Concentration | Incubation Time | Outcome | Reference(s) |
| DC₅₀ (50% Degradation Concentration) | Chronic Myeloid Leukemia (CML) cell lines | 10 µM | 24 hours | 50% reduction of BCR-ABL protein | [1][2][3] |
| Effective Knockdown Activity | K562, KU812 | As low as 10 nM | Not specified | Significant reduction of BCR-ABL levels | [1] |
| Maximum Efficacy | K562, KU812 | ~100 nM | 24 hours | Maximum degradation of BCR-ABL | [1][4] |
| IC₅₀ (50% Inhibitory Concentration) | K562, KU812 | Graded concentrations | 48 hours | Determination of cell growth inhibition | [5] |
| Protein Reduction Detection | Not specified | Not specified | 1-2 hours | Initial detection of BCR-ABL reduction | [1] |
| Maximal Protein Degradation | Not specified | Not specified | 6-24 hours | Peak of BCR-ABL protein degradation | [1] |
| Protein Level Recovery | Not specified | Not specified | 24-48 hours post-treatment | Beginning of BCR-ABL level recovery | [1] |
| Signaling Pathway Inhibition | K562 | Indicated concentrations | 6 hours | Inhibition of pSTAT5 and pCrkL | [6] |
| Drug Removal Experiment | K562 | 50x IC₅₀ | 12 hours | Assessment of sustained effects after washout | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing chronic myeloid leukemia (CML) cell lines and treating them with this compound.
Materials:
-
K562 or KU812 CML cell lines
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Kanamycin or Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Maintain K562 and KU812 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 100 µg/mL kanamycin.[5]
-
Culture the cells in a CO₂ incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at the required density for the specific downstream application.
-
Add the prepared this compound dilutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with the analysis.
Cell Viability Assay (IC₅₀ Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using a colorimetric assay.
Materials:
-
Treated and control cells in a 96-well plate
-
Cell Counting Kit-8 (CCK8) or similar cell viability reagent
-
Microplate reader
Procedure:
-
Seed 5 × 10³ cells per well in a 96-well plate.[5]
-
Treat the cells with a range of concentrations of this compound for 48 hours.[5]
-
After the incubation period, add 10 µL of CCK8 solution to each well.[5]
-
Incubate the plate for 1-4 hours in the CO₂ incubator.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results against the drug concentration to determine the IC₅₀ value.
Western Blotting for Protein Degradation Analysis
This protocol details the detection and quantification of BCR-ABL and downstream signaling protein levels following this compound treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR-ABL, anti-phospho-STAT5, anti-phospho-CrkL, anti-GAPDH, anti-β-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add ECL substrate and visualize the protein bands using an imaging system.[8]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-tubulin) to determine the relative protein levels.
Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Collect both floating and adherent cells (if applicable) and centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes.[9]
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[9][11]
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. img.abclonal.com [img.abclonal.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Application Notes: Assessing Downstream Signaling of BCR-ABL after Sniper(abl)-058 Treatment
Introduction
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the pathogenic hallmark of Chronic Myeloid Leukemia (CML).[1] Its unregulated kinase activity drives multiple downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[2][3] Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT cascades.[1][2][4]
Sniper(abl)-058 is a novel heterobifunctional molecule known as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It is designed to specifically target the BCR-ABL protein for degradation.[5][6] this compound consists of an Imatinib moiety, which binds to the ABL kinase domain, connected via a linker to an LCL161 derivative, a ligand for the Inhibitor of Apoptosis Protein (IAP).[5][7] This dual binding recruits E3 ubiquitin ligases, such as cIAP1 and XIAP, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][8]
Assessing the downstream signaling of BCR-ABL after this compound treatment is crucial for confirming its mechanism of action and evaluating its therapeutic efficacy. By degrading the BCR-ABL protein, this compound is expected to abrogate the phosphorylation and activation of its key downstream substrates, thereby inhibiting the oncogenic signaling that drives CML. This document provides detailed protocols and guidelines for researchers to effectively assess these downstream effects.
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the canonical BCR-ABL signaling pathways and the mechanism by which this compound induces its degradation.
Caption: BCR-ABL downstream signaling pathways leading to cell proliferation and survival.
Caption: Mechanism of this compound-induced degradation of BCR-ABL.
Quantitative Data Summary
The efficacy of this compound can be quantified by its ability to induce BCR-ABL degradation and inhibit cell growth. The following table summarizes key performance metrics.
| Parameter | Description | Cell Line(s) | Value | Reference(s) |
| DC₅₀ | The concentration of this compound required to degrade 50% of the BCR-ABL protein. | CML Cell Lines | 10 µM | [5][7][9][10] |
| Effective Knockdown | Concentration range for significant BCR-ABL reduction in vitro. | K562, KU812 | 10 nM - 100 nM | [5] |
| IC₅₀ (Proliferation) | The concentration of a related Sniper(abl)-39 required to inhibit cell proliferation by 50%. | K562, KCL22, KU812 | ~10 nM | [11] |
Experimental Protocols
To validate the effect of this compound, a series of in vitro experiments are recommended. The following protocols provide detailed methodologies for assessing BCR-ABL protein levels, its kinase activity, and the phosphorylation status of its downstream effectors.
Protocol 1: Western Blotting for BCR-ABL and Downstream Targets
Principle: Western blotting is used to separate proteins by size, transfer them to a membrane, and detect specific proteins using antibodies. This protocol allows for the quantification of total and phosphorylated protein levels, providing a direct measure of this compound's effect on the BCR-ABL signaling cascade.
Materials and Reagents:
-
CML cell lines (e.g., K562, KU812)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-ABL (total)
-
Anti-phospho-BCR-ABL (pY177)
-
Anti-STAT5
-
Anti-phospho-STAT5 (pY694)
-
Anti-CrkL
-
Anti-phospho-CrkL (pY207)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed CML cells (e.g., K562) at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM, 10 µM) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Data Analysis and Interpretation: A dose- and time-dependent decrease in the levels of total BCR-ABL, p-BCR-ABL, p-STAT5, and p-CrkL relative to the vehicle-treated control would confirm the efficacy of this compound.
Protocol 2: Immunoprecipitation (IP) of BCR-ABL
Principle: Immunoprecipitation is used to isolate a specific protein (BCR-ABL) from a complex mixture (cell lysate) using an antibody conjugated to beads. This allows for the subsequent analysis of the protein's phosphorylation status or its interaction with other proteins, free from confounding cellular components.
Materials and Reagents:
-
Cell lysates prepared as in Protocol 1 (use a non-denaturing lysis buffer like Triton X-100 based buffer).
-
Anti-c-Abl antibody
-
Protein A/G magnetic beads or agarose beads
-
IP wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Pre-clearing (Optional):
-
Incubate 500-1000 µg of protein lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold IP wash buffer.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Laemmli sample buffer and heating at 95°C for 5-10 minutes.[13]
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting (Protocol 1) using antibodies against total BCR-ABL and phosphorylated forms.
-
Data Analysis and Interpretation: Successful immunoprecipitation followed by Western blotting can confirm the identity and phosphorylation state of the BCR-ABL protein. A decrease in the signal for both total and phosphorylated BCR-ABL in treated samples confirms its degradation.
Protocol 3: In Vitro Kinase Assay
Principle: A kinase assay directly measures the enzymatic activity of BCR-ABL. By immunoprecipitating BCR-ABL and then incubating it with a specific substrate and ATP, one can quantify the amount of substrate phosphorylation as a direct readout of kinase activity.
Materials and Reagents:
-
Immunoprecipitated BCR-ABL on beads (from Protocol 2)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)[14]
-
ATP solution
-
Specific substrate (e.g., GST-CrkL fusion protein or a biotinylated ABL substrate peptide)[14][15]
-
Anti-phosphotyrosine antibody
-
Detection reagents (e.g., ECL for Western blot or ELISA-based detection for peptide assays)
Procedure:
-
Prepare Immunoprecipitated Kinase:
-
Perform immunoprecipitation of BCR-ABL as described in Protocol 2, but do not elute the protein.
-
Wash the beads twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Stopping the Reaction:
-
Stop the reaction by adding Laemmli sample buffer (for Western blot analysis) or an EDTA-containing buffer (for peptide assays).
-
-
Detection of Phosphorylation:
-
Method A (Western Blot): Analyze the reaction mixture by SDS-PAGE and Western blot, probing with an anti-phosphotyrosine antibody or a phospho-specific substrate antibody.
-
Method B (ELISA): If using a biotinylated peptide substrate, capture the peptide on a streptavidin-coated plate and detect phosphorylation using an anti-phosphotyrosine antibody in an ELISA format.[16]
-
Data Analysis and Interpretation: A significant reduction in substrate phosphorylation in samples treated with this compound compared to controls indicates a loss of BCR-ABL kinase activity, consistent with protein degradation.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. SNIPER | TargetMol [targetmol.com]
- 9. adooq.com [adooq.com]
- 10. This compound 2222354-61-0 | MCE [medchemexpress.cn]
- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sniper(abl)-058 in Imatinib-Resistant CML Cell Lines
For Research Use Only
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the malignant transformation of hematopoietic stem cells. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, often due to point mutations in the ABL kinase domain (e.g., T315I) or BCR-ABL overexpression, remains a significant clinical challenge.
Sniper(abl)-058 is a novel heterobifunctional molecule designed to overcome imatinib resistance by inducing the targeted degradation of the BCR-ABL oncoprotein. It is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that conjugates a BCR-ABL inhibitor (imatinib) with a ligand for the Inhibitor of Apoptosis Proteins (IAPs), thereby recruiting the cellular E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach offers a distinct mechanism of action compared to traditional kinase inhibition and holds promise for treating imatinib-resistant CML.
These application notes provide an overview of the conceptual framework for using this compound in imatinib-resistant CML cell lines, along with detailed protocols for key experimental validations.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to eliminate the BCR-ABL protein. The molecule consists of three key components: an imatinib moiety that binds to the ATP-binding site of the ABL kinase domain, a linker, and a ligand that recruits cellular Inhibitor of Apoptosis Proteins (cIAP1 and XIAP), which possess E3 ubiquitin ligase activity.[1] By bringing the E3 ligase in close proximity to BCR-ABL, this compound facilitates the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This degradation-based strategy is designed to be effective even when the kinase activity is resistant to inhibition by imatinib alone.
Data Presentation
While specific quantitative data for this compound in a wide range of imatinib-resistant CML cell lines is emerging, the following tables summarize the known efficacy of this compound in imatinib-sensitive lines and the efficacy of other BCR-ABL degraders in resistant contexts, providing a strong rationale for its application.
Table 1: Efficacy of this compound in Imatinib-Sensitive CML Cell Lines
| Compound | Cell Line | DC50 (μM) | Reference |
| This compound | K562 | 10 | [2] |
| This compound | KU812 | Not Reported | [1] |
Table 2: Efficacy of Other BCR-ABL Degraders in Imatinib-Resistant CML Cell Lines
| Degrader | Cell Line | BCR-ABL Mutation | IC50 (μM) | Reference |
| GMB-475 | Ba/F3 | T315I | ~2.5 | [1] |
| DMP11 | K562-R | Not Specified | Potent at 0.005 | [2] |
Note: The data in Table 2 is for illustrative purposes to demonstrate the potential of BCR-ABL degraders in overcoming imatinib resistance. Researchers should generate specific data for this compound in their imatinib-resistant cell lines of interest.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in imatinib-resistant CML cell lines.
Cell Culture and Maintenance of Imatinib Resistance
Materials:
-
Imatinib-sensitive CML cell line (e.g., K562)
-
Imatinib-resistant CML cell line (e.g., K562-R, or a line engineered to express a resistant mutant like T315I)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Imatinib mesylate
-
This compound
Protocol:
-
Culture CML cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To maintain the resistant phenotype of imatinib-resistant cell lines, supplement the culture medium with a concentration of imatinib to which the cells are known to be resistant (e.g., 1-5 µM for K562-R).
-
For experiments, seed the cells at an appropriate density and allow them to acclimate for 24 hours before treatment with this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the effect of this compound on the proliferation and viability of imatinib-resistant CML cells.
Materials:
-
96-well plates
-
CML cells
-
This compound
-
Imatinib (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound and imatinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for BCR-ABL Degradation
Purpose: To directly assess the degradation of BCR-ABL protein following treatment with this compound.
Materials:
-
6-well plates
-
CML cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BCR, anti-ABL, anti-phospho-STAT5, anti-phospho-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control like GAPDH to determine the extent of protein degradation.
Flow Cytometry for Apoptosis Analysis
Purpose: To quantify the induction of apoptosis in imatinib-resistant CML cells upon treatment with this compound.
Materials:
-
CML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the Western blot analysis.
-
Harvest both adherent (if any) and suspension cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Signaling Pathway Analysis
The degradation of BCR-ABL by this compound is expected to lead to the downregulation of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells. Key downstream targets that can be assessed by Western blot include phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL). A reduction in the levels of these phosphorylated proteins would confirm the functional consequence of BCR-ABL degradation.
Conclusion
This compound represents a promising therapeutic strategy for overcoming imatinib resistance in CML by inducing the targeted degradation of the BCR-ABL oncoprotein. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant imatinib-resistant CML cell line models. Further studies are warranted to fully elucidate its potential as a novel anti-CML agent.
References
Application Notes: Analysis of STAT5 and CrkL Phosphorylation Post-Treatment with Sniper(abl)-058
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sniper(abl)-058 is a Specific and Non-genetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Eraser (SNIPER), a novel class of targeted protein degraders. It is a hybrid molecule that conjugates the ABL kinase inhibitor, Imatinib, with a ligand for Inhibitor of Apoptosis Proteins (IAPs).[1][2] The primary mechanism of this compound involves recruiting the cIAP1 E3 ubiquitin ligase to the oncoprotein BCR-ABL, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]
Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL) are critical downstream substrates of the BCR-ABL kinase. The constitutive kinase activity of BCR-ABL leads to the phosphorylation of STAT5 and CrkL, driving oncogenic signaling pathways essential for cell proliferation and survival in Chronic Myeloid Leukemia (CML).[4][5] Consequently, the phosphorylation status of STAT5 (at Tyr694) and CrkL (at Tyr207) serves as a direct biomarker for BCR-ABL kinase activity.[6][7]
These application notes provide a comprehensive protocol to assess the efficacy of this compound by quantifying the reduction in STAT5 and CrkL phosphorylation in a CML cell line model. The primary method described is quantitative Western blotting, a widely used technique for analyzing protein expression and post-translational modifications.[8]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the BCR-ABL signaling pathway and the mechanism of intervention by this compound. BCR-ABL phosphorylates STAT5 and CrkL, promoting cancer cell survival. This compound forms a ternary complex with BCR-ABL and IAP E3 ligase, leading to the degradation of BCR-ABL, which in turn inhibits downstream signaling.
Experimental Data Summary
The following table presents representative quantitative data from a dose-response experiment using this compound on K562 cells, a BCR-ABL positive CML cell line.[1] Cells were treated for 6 hours, and phosphorylation levels were quantified by densitometry of Western blot bands. Values are normalized to the vehicle control (0 µM).
| This compound Conc. (µM) | p-STAT5 / Total STAT5 (Relative Ratio) | p-CrkL / Total CrkL (Relative Ratio) | Total BCR-ABL / Loading Control (Relative Ratio) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.75 | 0.80 | 0.85 |
| 1 | 0.40 | 0.48 | 0.55 |
| 5 | 0.15 | 0.22 | 0.25 |
| 10 | 0.05 | 0.10 | 0.12 |
| 25 | 0.04 | 0.08 | 0.10 |
Note: This table contains representative, hypothetical data for illustrative purposes. Actual results may vary. The DC50 for BCR-ABL protein reduction by this compound has been reported to be approximately 10 µM.[2]
Detailed Experimental Protocol
This protocol details the analysis of STAT5 and CrkL phosphorylation via Western blot.
Experimental Workflow
Part 1: Cell Culture and Treatment
-
Cell Line: Human K562 cells (ATCC® CCL-243™), a suspension cell line derived from a CML patient.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Keep cell density between 1x10^5 and 1x10^6 cells/mL.[9]
-
Cell Plating: Seed 2x10^6 K562 cells in each well of a 6-well plate in 2 mL of culture medium.
-
Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO only).
-
Incubation: Incubate the treated cells for the desired time course (e.g., 2, 6, 12, 24 hours). A 6-hour time point is often sufficient to observe protein degradation.
Part 2: Preparation of Cell Lysates
Critical: Perform all lysis steps on ice with pre-chilled buffers and reagents to prevent dephosphorylation and proteolysis.[10][11]
-
Harvest Cells: Transfer the cell suspensions to 1.5 mL microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash: Carefully aspirate the supernatant. Wash the cell pellet once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant completely.[12]
-
Lysis: Resuspend the cell pellet in 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
RIPA Buffer Recipe (10 mL): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Inhibitors (Add Fresh): Add protease inhibitor cocktail and phosphatase inhibitor cocktail (e.g., PhosSTOP™) according to the manufacturer's instructions.
-
-
Incubation: Incubate the lysates on ice for 20-30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect Supernatant: Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.[13]
Part 3: Protein Concentration Determination
-
Assay: Use a Bicinchoninic Acid (BCA) Protein Assay Kit to determine the total protein concentration of each lysate.[12][14]
-
Standard Curve: Prepare a standard curve using the provided Bovine Serum Albumin (BSA) standards.[15]
-
Measurement: Follow the manufacturer's protocol. Typically, this involves mixing a small volume of lysate with the BCA working reagent in a 96-well plate, incubating at 37°C for 30 minutes, and reading the absorbance at 562 nm.[16]
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Part 4: Western Blotting
-
Sample Preparation: In a new tube, dilute each lysate with lysis buffer to equalize the protein concentration. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-15% Tris-Glycine polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Probe separate blots for each antibody or use multiplexing if available.
-
Recommended Primary Antibodies:
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-CrkL (Tyr207)
-
Total CrkL
-
BCR-ABL
-
GAPDH or β-Actin (as a loading control)
-
-
Note: Optimal antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000. Always refer to the manufacturer's datasheet.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Part 5: Data Analysis
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for each protein.[19]
-
Normalization:
-
For each sample, normalize the intensity of the phospho-protein band (p-STAT5, p-CrkL) to the intensity of the corresponding total protein band (Total STAT5, Total CrkL). This ratio corrects for any changes in total protein expression.
-
Normalize the total protein bands to the loading control (GAPDH or β-Actin) to ensure equal protein loading across lanes.
-
-
Comparison: Compare the normalized phosphorylation ratios across the different treatment conditions to determine the dose-dependent effect of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. adooq.com [adooq.com]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 9. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 10. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. How to Interpret the Western Blot for Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: SNIPER(ABL)-058 in Combination with Other CML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance and residual disease remain significant challenges. A promising strategy to overcome these limitations is the targeted degradation of the BCR-ABL oncoprotein. SNIPER(ABL)-058 is a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of BCR-ABL.[1] This document provides detailed application notes and protocols for the use of this compound in combination with other CML therapies, based on preclinical and clinical studies of analogous BCR-ABL degraders and combination regimens.
This compound is a chimeric molecule that conjugates the ABL inhibitor Imatinib with a ligand for the inhibitor of apoptosis protein (IAP).[1] This design allows this compound to bring the E3 ubiquitin ligases cIAP1 and XIAP into proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action not only inhibits the kinase activity of BCR-ABL but also eliminates the entire protein, potentially overcoming resistance mechanisms associated with kinase domain mutations and addressing non-kinase scaffolding functions of the oncoprotein.
Preclinical Data on BCR-ABL Degrader Combination Therapy
While specific preclinical combination therapy data for this compound is not yet published, studies on other BCR-ABL degraders, such as UBX-362, provide a strong rationale and a template for experimental design. UBX-362, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera), has demonstrated synergistic anti-proliferative effects when combined with other TKIs in CML cell lines.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the BCR-ABL degrader UBX-362 alone and in combination with other TKIs in various CML cell lines. This data serves as a reference for designing and interpreting experiments with this compound.
Table 1: In Vitro Degradation and Anti-proliferative Activity of UBX-362
| Cell Line | BCR-ABL Status | UBX-362 DC50 (nM) | UBX-362 IC50 (nM) |
| Ba/F3 WT | Wild-Type | ~1.78 | 2.477 |
| K562 | Wild-Type | Not Reported | Low nanomolar |
| Ba/F3 E255K | Mutant | 6.395 | Not Reported |
| Ba/F3 V299L | Mutant | 7.679 | Not Reported |
| Ba/F3 F317L | Mutant | 4.635 | Not Reported |
| Ba/F3 F359C | Mutant | 5.688 | Not Reported |
Data from a preclinical study on UBX-362, a novel BCR-ABL1 degrader.[2][3]
Table 2: Synergistic Effects of UBX-362 in Combination with TKIs
| Cell Line | Combination | Observed Effect |
| K562 | UBX-362 + Asciminib | Synergistic anti-proliferative effect |
| K562 | UBX-362 + Ponatinib | Synergistic anti-proliferative effect |
| Ba/F3 (harboring BCR-ABL1 mutations) | UBX-362 + Asciminib | Synergistic growth-inhibitory effects |
Data from a preclinical study on UBX-362.[2]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other CML therapies, adapted from studies on similar molecules.
Protocol 1: Cell Viability Assay to Determine Synergy
Objective: To assess the anti-proliferative effects of this compound in combination with a TKI (e.g., Asciminib, Dasatinib) and to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
CML cell lines (e.g., K562, KU812, Ba/F3 expressing wild-type or mutant BCR-ABL)
-
This compound
-
TKI of interest (e.g., Asciminib, Dasatinib, Nilotinib)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed CML cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the TKI in cell culture medium.
-
Treat the cells with either this compound alone, the TKI alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine the nature of the drug interaction (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Protocol 2: Western Blot Analysis for BCR-ABL Degradation
Objective: To quantify the degradation of BCR-ABL protein in CML cells following treatment with this compound alone and in combination with a TKI.
Materials:
-
CML cell lines
-
This compound
-
TKI of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies: anti-BCR, anti-ABL, anti-p-CrkL, anti-STAT5, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed CML cells in 6-well plates and treat with this compound, the TKI, or the combination for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Clinical Application Notes: A Framework for Combination Therapy
While this compound is in the preclinical stage, the clinical development of other novel agents in combination with established TKIs provides a roadmap for its potential future use. A phase 1 clinical trial of the STAMP inhibitor Asciminib in combination with Imatinib, Nilotinib, or Dasatinib in patients with CML offers valuable insights into the design of such a study.[4][5]
Proposed Clinical Trial Design Framework
Title: A Phase 1/2 Study of this compound in Combination with a Tyrosine Kinase Inhibitor in Patients with Chronic Myeloid Leukemia.
Objectives:
-
Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a standard-of-care TKI (e.g., Asciminib, Dasatinib, or Nilotinib).
-
Phase 2: To evaluate the efficacy and safety of the combination therapy at the RP2D.
Patient Population:
-
Adult patients with chronic phase CML who have shown resistance or intolerance to at least one prior TKI.
-
Patients with specific BCR-ABL mutations known to confer resistance to the partner TKI could be included in specific cohorts.
Treatment Plan:
-
Phase 1 (Dose Escalation): A standard 3+3 dose-escalation design. Patients would receive a standard dose of the TKI and an escalating dose of this compound.
-
Phase 2 (Dose Expansion): Patients would be treated at the RP2D identified in Phase 1.
Efficacy Endpoints:
-
Major Molecular Response (MMR) rate.
-
Complete Cytogenetic Response (CCyR) rate.
-
Time to MMR.
-
Duration of response.
Safety Monitoring:
-
Adverse events will be graded according to CTCAE.
-
Dose-limiting toxicities (DLTs) will be monitored in the Phase 1 portion.
-
Regular monitoring of hematology, chemistry, and cardiac function.
Quantitative Data from Analogous Clinical Trials
The following table presents key efficacy data from the Phase 1 study of Asciminib in combination with TKIs, which can serve as a benchmark for a future trial of this compound.
Table 3: Efficacy of Asciminib in Combination with TKIs in CML
| Combination Arm | Median Time to MMR (weeks) | MMR Rate at Week 96 |
| Asciminib + Nilotinib | 20.1 | 31.8% |
| Asciminib + Imatinib | 20.9 | 45.0% |
| Asciminib + Dasatinib | 22.1 | 46.2% |
MMR: Major Molecular Response. Data from a Phase 1 study in patients with CML in chronic or accelerated phase.[4]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated BCR-ABL degradation and downstream signaling inhibition.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining the synergistic anti-proliferative effects of this compound in combination with a TKI.
Logical Relationship for Clinical Trial Progression
Caption: Logical progression of a combination clinical trial for this compound and a TKI in CML.
References
Application Note: Quantitative Mass Spectrometry for SNIPER(abl)-058 Proteomics
Introduction
SNIPER(abl)-058 is a specific and potent Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase. As a chimeric molecule, this compound brings ABL1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation (TPD) approach offers a powerful strategy for modulating cellular processes and holds significant therapeutic potential.
Quantitative mass spectrometry-based proteomics is an indispensable tool for characterizing the cellular effects of this compound. It enables the unbiased and global assessment of protein abundance changes, providing insights into the molecule's selectivity, mechanism of action, and off-target effects. This application note provides detailed protocols for quantitative proteomics workflows to study the effects of this compound.
Experimental Workflow
The overall experimental workflow for quantitative proteomics analysis of this compound involves several key stages, from cell culture and treatment to mass spectrometry analysis and data interpretation.
Caption: A generalized workflow for a quantitative proteomics experiment.
Quantitative Data Presentation
The primary output of a quantitative proteomics experiment is a list of identified and quantified proteins. This data is typically presented in a table format, allowing for easy comparison between different treatment conditions.
Table 1: Example of Quantitative Proteomics Data for this compound Treatment
| Protein ID | Gene Name | Fold Change (this compound / Control) | p-value |
| P00519 | ABL1 | -8.7 | 0.0001 |
| Q13153 | CRKL | -6.2 | 0.0005 |
| P42680 | GAB2 | -1.1 | 0.45 |
| P60709 | STAT3 | 1.2 | 0.38 |
| Q9Y243 | SH2B1 | -1.0 | 0.98 |
Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a human cell line known to express ABL1 (e.g., K562) in appropriate cell culture dishes at a density that will allow for logarithmic growth during the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 12, 24 hours).
-
Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the pellets at -80°C until further processing.
Sample Preparation for Mass Spectrometry (TMT-based)
-
Cell Lysis: Resuspend the cell pellets in a lysis buffer containing a detergent (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors. Sonicate the samples to ensure complete cell lysis and shear DNA.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Digestion: Dilute the samples with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry them under vacuum.
-
Tandem Mass Tag (TMT) Labeling: Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB). Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature. Quench the labeling reaction with hydroxylamine.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples in equal amounts. Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
LC-MS/MS Analysis
-
LC Separation: Load the fractionated peptides onto a reversed-phase analytical column and separate them using a gradient of increasing organic solvent (e.g., acetonitrile) over a specified time.
-
MS/MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
Data Analysis
-
Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a human protein database. The search should include parameters for TMT labeling, fixed modifications (carbamidomethylation of cysteine), and variable modifications (oxidation of methionine).
-
Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of less than 1%. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated upon this compound treatment.
Signaling Pathway
This compound is designed to target ABL1 kinase, a key signaling node involved in cell proliferation, survival, and migration. The degradation of ABL1 is expected to impact its downstream signaling pathways.
Caption: A simplified diagram of the ABL1 kinase signaling pathway.
Troubleshooting & Optimization
troubleshooting the hook effect with Sniper(abl)-058 concentration
This guide provides researchers, scientists, and drug development professionals with troubleshooting information for the hook effect, a potential issue when quantifying Sniper(abl)-058 concentration in sandwich immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect"?
A1: The hook effect, also known as the prozone phenomenon, is an immunoassay artifact that causes a paradoxically low signal at extremely high concentrations of an analyte.[1][2] Instead of the signal increasing proportionally with the analyte concentration, it hooks back down, leading to a significant underestimation of the actual concentration.[1][3] This phenomenon is most prevalent in one-step sandwich immunoassays where the sample analyte, capture antibody, and detection antibody are incubated simultaneously.[1][4]
Q2: What causes the hook effect in the this compound assay?
A2: In a typical sandwich ELISA for this compound, the molecule is "sandwiched" between a capture antibody on the plate and a labeled detection antibody. At excessively high concentrations of this compound, both the capture and detection antibodies become saturated.[2][5] This saturation prevents the formation of the necessary "sandwich" complex. Instead, the detection antibodies are bound by free-floating this compound, and the capture antibodies are independently saturated, leading to a reduced signal.[1][5]
Q3: How can I identify the hook effect in my results?
A3: The primary indicator of a hook effect is a result that is unexpectedly low or inconsistent with the expected biological context (e.g., a sample from a high-dose study showing a lower concentration than a low-dose sample).[6] The definitive way to confirm a hook effect is to perform a serial dilution of the sample. If a diluted sample yields a higher calculated concentration (after correcting for the dilution factor) than the undiluted sample, the hook effect is present.[3][7]
Troubleshooting Guide
If you suspect the hook effect is impacting your this compound concentration measurements, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for the Hook Effect
Caption: A flowchart for diagnosing and resolving the hook effect.
Data Interpretation
The hook effect creates a bell-shaped curve when plotting signal versus concentration. Accurate quantification is only possible on the initial rising part of the curve.
Table 1: Example of Hook Effect on this compound Data
| Sample ID | Dilution Factor | Measured Signal (OD) | Calculated Concentration (ng/mL) | Corrected Concentration (ng/mL) | Observation |
| Test-01 | Neat (1x) | 0.35 | 55 | 55 | Falsely Low |
| Test-01 | 10x | 1.85 | 450 | 4,500 | Increasing |
| Test-01 | 100x | 2.10 | 700 | 70,000 | Peak Signal |
| Test-01 | 1000x | 1.50 | 320 | 320,000 | True Value |
| Test-01 | 10000x | 0.45 | 70 | 700,000 | Within Linear Range |
Note: This data is illustrative. The linear range and hook point are specific to each assay.
Experimental Protocols
Protocol: Serial Dilution for Hook Effect Detection
This protocol is designed to identify and quantify a sample that may be subject to the hook effect.
Materials:
-
Suspected high-concentration sample
-
Assay-specific diluent buffer (e.g., the matrix used for the standard curve)
-
Calibrated pipettes and sterile tips
-
Microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Labeling: Label at least four clean microcentrifuge tubes: "1:10", "1:100", "1:1000", and "1:10000".
-
Initial Dilution (1:10): Add 90 µL of diluent buffer to the "1:10" tube. Add 10 µL of the neat (undiluted) sample to this tube. Mix thoroughly by gentle pipetting.
-
Second Dilution (1:100): Add 90 µL of diluent buffer to the "1:100" tube. Transfer 10 µL from the "1:10" tube into the "1:100" tube. Mix thoroughly.
-
Third Dilution (1:1000): Add 90 µL of diluent buffer to the "1:1000" tube. Transfer 10 µL from the "1:100" tube into the "1:1000" tube. Mix thoroughly.
-
Fourth Dilution (1:10000): Add 90 µL of diluent buffer to the "1:10000" tube. Transfer 10 µL from the "1:1000" tube into the "1:10000" tube. Mix thoroughly.
-
Assay: Run the neat sample and all prepared dilutions (1:10, 1:100, 1:1000, 1:10000) in the this compound concentration assay according to the standard kit protocol.
-
Analysis:
-
Calculate the concentration of this compound for each dilution based on the standard curve.
-
Multiply the calculated concentration by its corresponding dilution factor to get the final, corrected concentration.
-
Compare the corrected concentrations. A significant increase in the corrected concentration upon dilution confirms the hook effect. The most accurate result will come from the dilution that falls within the linear range of the assay.[8]
-
Scientific Context: this compound Mechanism
This compound is a targeted therapeutic designed to interact with the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives oncogenesis in certain leukemias.[9][10][11] Understanding this pathway is critical for interpreting pharmacodynamic and pharmacokinetic data.
Diagram: Mechanism of the Hook Effect in a Sandwich Immunoassay
Caption: Saturation of antibodies at high analyte concentrations.
Diagram: Simplified BCR-Abl Signaling and this compound Action
Caption: this compound targets the BCR-Abl oncoprotein.
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. The Hook Effect | EndoCases [endo-cases.com]
- 3. myadlm.org [myadlm.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. researchgate.net [researchgate.net]
- 6. Hormone Immunoassay Interference [agappe.com]
- 7. [PDF] Dilution protocols for detection of hook effects/prozone phenomenon. | Semantic Scholar [semanticscholar.org]
- 8. Detection of a High-Dose Hook Effect and Evaluation of Dilutions of Urine Myoglobin Specimens Using a Serum Myoglobin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing SNIPER(ABL)-058 Linker Length
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of SNIPER(ABL)-058 linker length to improve therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It is a heterobifunctional molecule composed of three parts:
-
An ABL kinase inhibitor (Imatinib) that binds to the BCR-ABL protein.
-
A ligand for an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP).[1]
-
A chemical linker that connects the ABL inhibitor and the IAP ligand.
The SNIPER brings the BCR-ABL protein into close proximity with the IAP E3 ligase, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.
Q2: Why is the linker length in this compound critical for its efficacy?
A2: The linker is a crucial component that determines the spatial orientation of the BCR-ABL protein and the IAP E3 ligase.[][3] An optimal linker length is essential for the formation of a stable and productive ternary complex (SNIPER-BCR-ABL-IAP).
-
If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the SNIPER to both the target protein and the E3 ligase.[3]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3]
Therefore, optimizing the linker length is a key step in maximizing the degradation potency of this compound.
Q3: What are common linker compositions used in SNIPERs and what are their advantages?
A3: The two most common types of linkers are Polyethylene Glycol (PEG) and alkyl chains.
-
PEG Linkers: These are widely used due to their ability to increase the water solubility and cell permeability of the SNIPER molecule.[][4] The length of PEG linkers can be easily adjusted by varying the number of ethylene glycol units.[4]
-
Alkyl Linkers: These provide a simple and stable connection with a degree of flexibility.[] The choice of linker composition can significantly impact the physicochemical properties and overall performance of the SNIPER.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or poor degradation of BCR-ABL | 1. Suboptimal Linker Length: The current linker may not be facilitating the formation of a stable ternary complex. 2. Low Compound Permeability/Solubility: The SNIPER molecule may not be effectively entering the cells or may be precipitating out of solution. 3. Incorrect E3 Ligase Recruitment: The IAP ligand may not be optimal for the target cell line. 4. Rapid Drug Metabolism: The SNIPER compound may be quickly broken down by the cell. | 1. Synthesize and test a library of SNIPERs with varying linker lengths. Systematically increase or decrease the number of PEG or alkyl units. 2. Modify the linker to improve physicochemical properties. Incorporating more polar groups or PEG chains can enhance solubility.[7] 3. Confirm the expression of the target IAP (e.g., cIAP1, XIAP) in your cell line. Consider using alternative IAP ligands if necessary. 4. Perform a time-course experiment to determine the optimal treatment duration. |
| "Hook Effect" Observed | At high concentrations, the SNIPER molecule forms binary complexes (SNIPER-BCR-ABL or SNIPER-IAP) instead of the productive ternary complex, leading to reduced degradation.[8] | Perform a dose-response experiment over a wide range of concentrations. This will help identify the optimal concentration range for maximal degradation and avoid the hook effect. |
| Off-Target Effects or Cellular Toxicity | 1. The ABL inhibitor component (Imatinib) may be inhibiting other kinases. 2. The IAP ligand may be affecting other cellular pathways. 3. The linker itself may have some unforeseen biological activity. | 1. Develop a "dead" control SNIPER where the IAP ligand is modified to prevent binding to the E3 ligase. This will help distinguish between degradation-dependent and -independent effects. 2. Perform a proteomics study to identify other proteins that may be degraded by your SNIPER. 3. Test the linker alone in cellular assays to ensure it is inert. |
| Inconsistent Western Blot Results | 1. Protein Degradation During Sample Prep: Proteases in the cell lysate can degrade BCR-ABL before it is analyzed. 2. Inefficient Protein Transfer: The transfer of high molecular weight proteins like BCR-ABL can be challenging. 3. Antibody Issues: The primary or secondary antibody may not be optimal. | 1. Always use fresh lysis buffer containing protease inhibitors. [9] Keep samples on ice throughout the preparation process.[9] 2. Optimize transfer conditions. For large proteins, consider a longer transfer time or a lower percentage of methanol in the transfer buffer. 3. Validate your antibodies and determine their optimal dilutions. |
Data Presentation
Table 1: Impact of Linker Length on BCR-ABL Degradation and Cell Viability
This table presents hypothetical, yet representative, data for a series of this compound analogs with varying PEG linker lengths. DC50 is the concentration of the compound that results in 50% degradation of the target protein, and GI50 is the concentration that causes 50% inhibition of cell growth.
| Compound ID | Linker Composition | Linker Length (atoms) | DC50 (nM) for BCR-ABL | GI50 (nM) in K562 cells |
| SNIPER-A | PEG2 | 8 | >1000 | >1000 |
| SNIPER-B | PEG3 | 11 | 520 | 650 |
| This compound | PEG4 | 14 | 150 | 210 |
| SNIPER-C | PEG5 | 17 | 85 | 120 |
| SNIPER-D | PEG6 | 20 | 250 | 350 |
| SNIPER-E | PEG8 | 26 | 800 | 950 |
Data is for illustrative purposes and based on typical trends observed in linker optimization studies.
Table 2: Comparison of Different SNIPER(ABL) Constructs
This table summarizes the degradation potential of various SNIPER(ABL) compounds, highlighting the impact of different ABL inhibitors and IAP ligands.
| SNIPER ID | ABL Inhibitor | IAP Ligand | Reported DC50 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM[10] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM[11] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM[12] |
| This compound | Imatinib | LCL161 derivative | 10 µM[11] |
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL Degradation
This protocol details the steps to quantify the degradation of BCR-ABL in CML cell lines (e.g., K562) after treatment with SNIPER compounds.
1. Cell Lysis a. Plate K562 cells and treat with varying concentrations of this compound analogs for the desired time (e.g., 24 hours). b. Harvest the cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Keep on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the protein extract.
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer a. Normalize the protein concentration for all samples and add Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against c-Abl or BCR-ABL overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with SNIPER compounds.
1. Cell Plating a. Seed K562 cells in a 96-well plate at a predetermined optimal density. b. Incubate the plate overnight to allow the cells to adhere and stabilize.
2. Compound Treatment a. Prepare serial dilutions of the this compound analogs. b. Treat the cells with the compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
3. MTT Addition and Incubation a. Add MTT reagent (final concentration of 0.5 mg/mL) to each well.[13] b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13][14]
4. Solubilization and Absorbance Reading a. Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[13] b. Shake the plate gently for 15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis a. Subtract the background absorbance from the readings. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the data and determine the GI50 value for each compound.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for linker optimization.
Caption: Key signaling pathways downstream of BCR-ABL.
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 9. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Resistance to Sniper(abl)-058 in CML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sniper(abl)-058 in chronic myeloid leukemia (CML) cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that consists of an Imatinib moiety, which binds to the BCR-ABL protein, linked to an LCL161 derivative, which recruits Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1 and XIAP. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. By inducing the degradation of the BCR-ABL protein rather than just inhibiting its kinase activity, this compound offers a potential strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).
Q2: What are the potential mechanisms of resistance to this compound?
A2: While this compound is designed to overcome resistance to TKIs, cancer cells can develop resistance to protein degraders. Potential mechanisms, though not yet extensively documented specifically for this compound, can be extrapolated from general principles of PROTAC resistance and BCR-ABL biology. These may include:
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Mutations in the BCR-ABL protein: Alterations in the Imatinib binding site that prevent this compound from engaging the target protein.
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Downregulation or mutation of E3 ligase components: Reduced expression or mutations in cIAP1, XIAP, or other components of the ubiquitination machinery can impair the degradation process.
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Increased expression of efflux pumps: Overexpression of drug efflux pumps like ABCG2 could potentially reduce the intracellular concentration of this compound.
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Activation of compensatory signaling pathways: Upregulation of parallel survival pathways (e.g., STAT3, PI3K/AKT) that are independent of BCR-ABL signaling.[1]
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Impaired proteasome function: Reduced proteasomal activity would lead to the accumulation of ubiquitinated proteins, including BCR-ABL, thereby diminishing the efficacy of this compound.
Q3: What is the typical effective concentration range for this compound?
A3: In vitro studies have shown that this compound can induce the degradation of BCR-ABL in CML cell lines like K562 and KU812 at concentrations as low as 10 nM, with maximal degradation often observed around 100 nM. However, the optimal concentration can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where the efficiency of ternary complex formation (PROTAC-target-E3 ligase) and subsequent degradation decreases at very high concentrations of the PROTAC. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. To avoid the hook effect, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Troubleshooting Guides
Problem 1: No or incomplete BCR-ABL degradation observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. Remember to check for the "hook effect" at higher concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of cIAP1 and XIAP in your cell line by Western blot. If expression is low, consider using a different cell line or a different degrader that utilizes a more abundant E3 ligase. |
| Impaired Proteasome Function | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated BCR-ABL would suggest that the ubiquitination machinery is functional but proteasomal degradation is impaired. |
| Cell Line Resistance | If the above steps do not resolve the issue, the cell line may have intrinsic or acquired resistance. Consider sequencing the BCR-ABL gene to check for mutations in the imatinib-binding site. |
| Poor Antibody Quality | Use a validated antibody specific for BCR-ABL. Ensure the antibody is stored correctly and has not expired. |
| Technical Issues with Western Blot | Ensure complete protein transfer and use appropriate blocking and washing steps. See a general Western Blot troubleshooting guide for more details. |
Problem 2: High background or non-specific bands in Co-Immunoprecipitation (Co-IP) for ternary complex analysis.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Use a highly specific and validated antibody for your immunoprecipitation (e.g., anti-BCR-ABL, anti-cIAP1, or anti-XIAP). |
| Insufficient Washing | Increase the number and stringency of wash steps after antibody incubation to remove non-specifically bound proteins. |
| Inappropriate Lysis Buffer | Optimize the lysis buffer composition. A buffer that is too stringent may disrupt the ternary complex, while one that is not stringent enough may lead to high background. |
| High Antibody Concentration | Titrate the antibody concentration to find the optimal amount that pulls down the target protein without excessive non-specific binding. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is specific for the species of your primary antibody and has been pre-adsorbed to minimize cross-reactivity. |
Problem 3: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Uneven Cell Plating | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly to ensure even distribution in the wells. |
| Edge Effects | To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile media or PBS. |
| Incubation Time | The incubation time with this compound should be sufficient to induce degradation and subsequent effects on cell viability. Correlate the viability data with degradation kinetics from your Western blot experiments. |
| Reagent Preparation and Addition | Prepare and add reagents (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions. Ensure complete mixing and avoid introducing bubbles. |
Quantitative Data
Table 1: In Vitro Activity of this compound and Related Compounds in CML Cell Lines
| Compound | Cell Line | DC50 (BCR-ABL Degradation) | IC50 (Cell Viability) | Reference |
| This compound | K562 | 10 µM | Not Reported | [2] |
| Sniper(abl)-039 (Dasatinib-based) | K562 | 10 nM | ~10 nM | [3][4] |
| GMB-475 (Allosteric inhibitor-based) | K562 | ~0.5 µM | 1 µM | [3] |
| Imatinib | K562 | N/A (Inhibitor) | ~0.5 µM | [5] |
| Dasatinib | K562 | N/A (Inhibitor) | Not Reported |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell growth by 50%. Values can vary depending on experimental conditions.
Experimental Protocols
Western Blot for BCR-ABL Degradation
This protocol is a general guideline and should be optimized for your specific experimental conditions.
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Cell Culture and Treatment:
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Plate CML cells (e.g., K562) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.
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Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
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Harvest cells by centrifugation and wash once with ice-cold PBS.
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Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
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Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
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Separate proteins on an 8% SDS-polyacrylamide gel.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against BCR-ABL (and a loading control like GAPDH or β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on CML cell viability.
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Cell Plating:
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Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in culture medium.
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Add the desired concentrations of this compound or vehicle control to the wells.
-
-
Incubation:
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Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Visualizations
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
potential off-target effects of Sniper(abl)-058
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sniper(abl)-058. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is not extensively available in the public domain, potential off-target effects can be inferred from its mechanism of action and the known activities of its constituent components: the BCR-ABL inhibitor Imatinib and the IAP ligand LCL161.
Potential off-target effects can be categorized as follows:
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Component-Driven Off-Targets:
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Imatinib-related: As a kinase inhibitor, Imatinib is known to have off-target activity against other kinases besides ABL, such as c-KIT and PDGFRA. It has also been reported to have immunological effects, including the modulation of chemokine receptor expression on immune cells, and can impact mitochondrial respiration.
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LCL161-related: LCL161 is a SMAC mimetic that binds to Inhibitor of Apoptosis Proteins (IAPs). This can lead to the activation of the NF-κB signaling pathway and the production of inflammatory cytokines, potentially causing a cytokine release syndrome.[1][2] It can also sensitize cells to apoptosis.
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Mechanism-Driven Off-Targets:
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IAP Degradation: A key feature of SNIPER molecules is the degradation of the recruited IAP E3 ligases (cIAP1, cIAP2, and XIAP) through auto-ubiquitination, in addition to the primary target (BCR-ABL).[3] This is an inherent part of the mechanism but can be considered a programmed off-target effect with potential downstream consequences.
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Unintended Protein Degradation: There is a theoretical possibility of "off-target" degradation of proteins other than BCR-ABL. This could occur if this compound facilitates the formation of a ternary complex between an IAP and an unintended protein that has some affinity for the Imatinib warhead.
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Q2: My cells are showing an unexpected phenotype after treatment with this compound that is not consistent with BCR-ABL degradation. What could be the cause?
Unexpected phenotypes could arise from several of the potential off-target effects mentioned above. Here’s a troubleshooting guide:
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Check for IAP Degradation: Western blot analysis of cIAP1, cIAP2, and XIAP levels can confirm if the observed phenotype correlates with the degradation of these proteins.
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Investigate Cytokine Release: If you are working with immune cells or in a co-culture system, consider performing a cytokine release assay to measure the levels of inflammatory cytokines such as TNF-α and IL-6.[1][2]
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Assess Off-Target Kinase Inhibition: If the phenotype could be related to the inhibition of other kinases, consider the known off-target profile of Imatinib.
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Perform a Global Proteomics Analysis: For a comprehensive view, a mass spectrometry-based proteomics experiment can identify all proteins that are degraded upon this compound treatment.
Q3: How can I assess the kinase selectivity of this compound in my experiments?
To determine the kinase selectivity of this compound, a kinome-wide binding assay is the recommended approach. A widely used platform for this is KINOMEscan™, which assesses the binding of a compound to a large panel of kinases.[4] This will provide data on the affinity of this compound for hundreds of kinases, revealing its selectivity profile.
Quantitative Data Summary
While specific quantitative off-target data for this compound is limited, the following table summarizes the known degradation concentration (DC50) for its on-target protein, BCR-ABL.
| Compound | Target Protein | DC50 | Cell Line | Reference |
| This compound | BCR-ABL | 10 µM | K562 | [3][5] |
Experimental Protocols
Protocol 1: Assessing Off-Target Protein Degradation using Global Proteomics (Mass Spectrometry)
This protocol outlines a general workflow to identify unintended protein degradation caused by this compound.
1. Cell Culture and Treatment:
- Culture your cell line of interest (e.g., K562) to approximately 80% confluency.
- Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a standard method (e.g., BCA assay).
3. Sample Preparation for Mass Spectrometry:
- Perform protein digestion (e.g., using trypsin).
- Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis (optional but recommended for quantitative accuracy).
- Combine the labeled peptide samples.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- Analyze the peptide mixture using a high-resolution mass spectrometer.
5. Data Analysis:
- Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
- Compare the protein abundance between this compound-treated and vehicle-treated samples to identify significantly downregulated proteins.
Protocol 2: Cytokine Release Assay
This protocol provides a method to measure the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) upon treatment with this compound.
1. PBMC Isolation:
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
2. Cell Culture and Treatment:
- Plate the PBMCs in a 96-well plate.
- Treat the cells with this compound at various concentrations, a positive control (e.g., LPS), and a vehicle control.
- Incubate for 24-48 hours.
3. Supernatant Collection:
- Centrifuge the plate and carefully collect the supernatant.
4. Cytokine Quantification:
- Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex-based assay or ELISA).
5. Data Analysis:
- Compare the cytokine levels in the this compound-treated wells to the vehicle control to determine if there is a significant increase in cytokine release.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
how to address Sniper(abl)-058 solubility and stability issues
Welcome to the technical support center for Sniper(abl)-058. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a specific and non-genetic IAP-dependent protein eraser (SNIPER), a type of proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the BCR-ABL protein, an oncogenic fusion protein associated with chronic myeloid leukemia (CML).[1][2] It is composed of three key parts:
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Imatinib: An ABL kinase inhibitor that serves as the warhead for targeting the BCR-ABL protein.[1]
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LCL161 derivative: A ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase.[1][2]
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Polyethylene glycol (PEG) linker: This flexible linker connects the Imatinib and LCL161 derivative moieties.[1] The inclusion of a PEG linker is intended to enhance the solubility and permeability of the molecule.[][4][5][6]
Q2: What are the known challenges associated with the solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[8][10][11] For example, some suppliers suggest that similar compounds can be dissolved in DMSO at concentrations up to 200 mg/mL, though this may require sonication.[10] To minimize the potential for degradation, it is best to use freshly opened, high-purity DMSO. When preparing working dilutions in aqueous media, it is crucial to do so immediately before use and to be aware of the potential for precipitation, especially at higher concentrations.
Q4: What are the recommended storage conditions for this compound?
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Solid form: Store at -20°C for long-term storage (up to 3 years).[12] For short-term storage (days to weeks), 0 - 4°C is acceptable.[9] The compound should be kept in a dry, dark environment.[9]
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In solvent (stock solution): Store at -80°C for up to 1 year.[12] To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the potential stability issues with this compound in experimental settings?
The stability of PROTACs like this compound can be influenced by several factors in an experimental setup:
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Hydrolysis: The linker and other functional groups may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.
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Enzymatic degradation: When working with cell lysates or in vivo models, the compound may be subject to degradation by various enzymes.
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Adsorption: Due to its hydrophobicity, this compound may adsorb to plasticware, which can lead to a decrease in the effective concentration.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
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Possible Cause: The aqueous solubility of this compound is limited. The final concentration in your aqueous buffer may be above its solubility limit. The presence of salts in the buffer can also affect solubility.
-
Troubleshooting Steps:
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Decrease the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
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Use a co-solvent: For in vitro assays, consider using a small percentage of a water-miscible organic solvent, such as DMSO, in your final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system. It has been noted that some advanced DMSO formulations can help prevent precipitation of hydrophobic drugs in cell culture media.[13]
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Vortexing/Sonication: Immediately after diluting the DMSO stock solution into your aqueous buffer, vortex the solution vigorously. Gentle sonication may also help to dissolve small precipitates.
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Prepare fresh dilutions: Always prepare aqueous dilutions of this compound immediately before use to minimize the time for precipitation to occur.
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Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
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Possible Cause 1: Poor cell permeability. Due to its size, the cellular uptake of this compound may be limited.
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Troubleshooting Steps:
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Increase incubation time: A longer incubation period may allow for greater accumulation of the compound inside the cells.
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Use permeabilization agents (for specific assays): For certain biochemical assays on cellular components, permeabilizing the cell membrane with agents like saponin or digitonin can be an option, but this is not suitable for live-cell functional assays.
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-
Possible Cause 2: Degradation of the compound in cell culture media.
-
Troubleshooting Steps:
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Minimize exposure to light and elevated temperatures: Protect your working solutions from light and keep them on ice when not in use.
-
Replenish the compound: If your experiment involves long incubation times (e.g., over 24 hours), consider replacing the media with freshly prepared media containing this compound at intermediate time points.
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Perform a stability test: You can assess the stability of this compound in your specific cell culture media by incubating it for the duration of your experiment, and then analyzing the remaining compound by HPLC or LC-MS.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Core Components
| Property | This compound | Imatinib | LCL161 |
| Molecular Formula | C62H75N11O9S[7] | C29H31N7O[14] | C26H33FN4O3S[15] |
| Molecular Weight | 1150.39 g/mol [7] | 493.6 g/mol [14] | 500.6 g/mol [15] |
| Known Solvents | DMSO[8][9][10] | DMSO, Ethanol[16] | DMF, DMSO, Ethanol[17] |
Note: Quantitative aqueous solubility data for this compound is not publicly available. Researchers should determine this experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method to estimate the thermodynamic solubility of this compound in a buffer of choice.
Materials:
-
This compound solid
-
Buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker
-
HPLC or LC-MS system
-
DMSO for standard solutions
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted supernatant and the standard solutions by HPLC or LC-MS.
-
Quantify the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.
Protocol 2: Assessment of Stability in Cell Culture Media
This protocol allows for the evaluation of the stability of this compound in your specific experimental media over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple tubes or wells.
-
Place the samples in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately quench any potential enzymatic activity by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile in the media.
Visualizations
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 化合物 this compound|T18695|TargetMol - ChemicalBook [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lcl-161 | C26H33FN4O3S | CID 24737642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Control Experiments for Sniper(abl)-058-Mediated Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sniper(abl)-058 to induce the degradation of the BCR-ABL fusion protein. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-based Protein Eraser (SNIPER), a type of heterobifunctional degrader. It is a chimeric molecule that links Imatinib, a BCR-ABL inhibitor, to LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs). This dual-binding capability allows this compound to recruit the E3 ubiquitin ligases cIAP1 and XIAP to the BCR-ABL protein.[1] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1]
Q2: What is the reported potency of this compound?
The half-maximal degradation concentration (DC50) for this compound-mediated reduction of BCR-ABL protein is reported to be 10 µM.[2][3]
Q3: What are the essential positive and negative controls for a this compound experiment?
Positive Controls:
-
This compound Treatment: The primary positive control is the observation of BCR-ABL degradation upon treatment with this compound.
-
Known BCR-ABL Degrader: If available, another validated BCR-ABL degrader can be used as a positive control.
Negative Controls:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Inactive Epimer/Analog of this compound: A stereoisomer or a closely related molecule that is known to not bind to either BCR-ABL or the IAP E3 ligase is an ideal negative control. This helps to ensure that the observed degradation is specific to the intended mechanism of this compound.
-
Imatinib Alone: To distinguish between the effects of BCR-ABL inhibition and its degradation.
-
LCL161 Alone: To control for any effects of the IAP ligand independent of BCR-ABL targeting.
-
Combination of Imatinib and LCL161 (unlinked): This control demonstrates that the degradation is dependent on the chimeric nature of this compound and not just the simultaneous presence of the two components.
Q4: How can I confirm that the degradation is mediated by the ubiquitin-proteasome system?
To confirm the involvement of the ubiquitin-proteasome system, you can co-treat cells with this compound and a proteasome inhibitor, such as MG132.[4][5] Inhibition of the proteasome should rescue the degradation of BCR-ABL, leading to an accumulation of the protein.
Q5: How can I verify the involvement of the intended E3 ligase (cIAP1/XIAP)?
To confirm the role of cIAP1 and XIAP, you can use a neddylation inhibitor like MLN4924. Neddylation is a crucial step in the activation of Cullin-RING E3 ligases, including IAPs.[6][7][8] Inhibition of neddylation will prevent the activation of the E3 ligase complex and should, therefore, block this compound-mediated degradation of BCR-ABL. Another approach is to use siRNA or shRNA to knockdown the expression of cIAP1 and/or XIAP and observe if the degradation of BCR-ABL is attenuated.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak BCR-ABL degradation | Suboptimal concentration of this compound: The concentration may be too low or too high (Hook effect). | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration. |
| Incorrect incubation time: The degradation kinetics may vary between cell lines. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal degradation. | |
| Low expression of cIAP1 or XIAP: The cell line used may not express sufficient levels of the required E3 ligases. | Check the expression levels of cIAP1 and XIAP in your cell line by western blot. Consider using a different cell line with higher expression. | |
| Poor cell permeability of this compound: The compound may not be efficiently entering the cells. | While less common for small molecules, ensure proper dissolution of the compound. If permeability is a concern, consult relevant literature for optimized delivery methods. | |
| Degradation of this compound: The compound may be unstable in the cell culture medium. | Prepare fresh stock solutions and minimize freeze-thaw cycles. | |
| High background in Western Blot | Antibody issues: Primary or secondary antibody concentration may be too high, or the antibody may be non-specific. | Optimize antibody concentrations. Use a blocking buffer with 5% non-fat milk or BSA. Ensure adequate washing steps.[9][10][11] |
| Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9] | |
| Inconsistent results | Cell passage number and confluency: High passage numbers or inconsistent cell confluency can affect experimental outcomes. | Use cells with a consistent and low passage number. Seed cells to achieve a consistent confluency for each experiment. |
| Reagent variability: Inconsistent quality of reagents, including this compound, can lead to variable results. | Use high-quality reagents from a reliable source. Prepare fresh solutions of critical reagents. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 (BCR-ABL Degradation) | 10 µM | K562 | [2][3] |
| Maximal Degradation | ~100 nM | K562, KU812 | |
| Time to Onset of Degradation | 1-2 hours | Not specified | |
| Time to Maximal Degradation | 6-24 hours | Not specified | |
| BCR-ABL Half-life (untreated) | ~40 hours | Not specified | |
| BCR-ABL Half-life (this compound treated) | ~2 hours | Not specified | |
| Recovery of BCR-ABL levels post-treatment | Begins at 24-48 hours | Not specified |
Experimental Protocols
Protocol 1: Western Blot for BCR-ABL Degradation
This protocol outlines the steps to assess the degradation of BCR-ABL protein in a human CML cell line (e.g., K562) following treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in a 6-well plate and incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the indicated time (e.g., 24 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: Proteasome Inhibition Control
This protocol is designed to confirm that this compound-mediated degradation of BCR-ABL is dependent on the proteasome.
Procedure:
-
Follow the cell seeding and treatment steps as in Protocol 1.
-
Co-treatment: Pre-treat a set of wells with a proteasome inhibitor, such as MG132 (typically 5-10 µM), for 1-2 hours before adding this compound.
-
Continue the treatment with both this compound and MG132 for the desired incubation time.
-
Include control groups treated with this compound alone, MG132 alone, and vehicle (DMSO) alone.
-
Proceed with cell lysis, protein quantification, and western blotting as described in Protocol 1.
-
Expected Outcome: The degradation of BCR-ABL observed with this compound alone should be significantly reduced or completely blocked in the presence of MG132.
Protocol 3: Neddylation Inhibition Control
This protocol verifies the involvement of Cullin-RING E3 ligases, such as IAPs, in the degradation process.
Procedure:
-
Follow the cell seeding and treatment steps as in Protocol 1.
-
Co-treatment: Pre-treat a set of wells with a neddylation inhibitor, such as MLN4924 (typically 0.1-1 µM), for 1-2 hours before adding this compound.[7][8]
-
Continue the treatment with both this compound and MLN4924 for the desired incubation time.
-
Include control groups treated with this compound alone, MLN4924 alone, and vehicle (DMSO) alone.
-
Proceed with cell lysis, protein quantification, and western blotting as described in Protocol 1.
-
Expected Outcome: The degradation of BCR-ABL induced by this compound should be attenuated in the presence of MLN4924.
Visualizations
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Caption: General experimental workflow for assessing BCR-ABL degradation.
Caption: Logic of key control experiments for this compound.
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Neddylation inhibitor, MLN4924 suppresses angiogenesis in huvecs and solid cancers: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. bosterbio.com [bosterbio.com]
minimizing variability in Sniper(abl)-058 experimental results
Welcome to the technical support center for Sniper(abl)-058. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It is a bifunctional molecule that consists of an Imatinib moiety, which binds to the BCR-ABL protein, and an LCL161 derivative, which recruits the cellular Inhibitor of Apoptosis Proteins (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP), both E3 ubiquitin ligases. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2]
Q2: What are the recommended cell lines for this compound experiments?
A2: In vitro studies have successfully used human CML cell lines such as K562 and KU812.[3] K562 cells, in particular, are a well-established model for BCR-ABL positive leukemia.[4][5][6][7]
Q3: What is the reported DC50 for this compound?
A3: The degradation concentration 50 (DC50) for this compound, the concentration at which 50% of the target protein is degraded, is reported to be 10 µM in CML cell lines.[3][8][9] However, effective knockdown has been observed at concentrations as low as 10 nM, with maximum efficacy around 100 nM.[3]
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[10]
Q5: What is the "hook effect" and how can it be avoided?
A5: The hook effect is a phenomenon observed with bifunctional degraders like SNIPERs and PROTACs where the degradation efficiency decreases at very high concentrations of the compound. This is thought to occur because at high concentrations, the formation of binary complexes (Sniper-BCR-ABL or Sniper-E3 ligase) is favored over the productive ternary complex (BCR-ABL-Sniper-E3 ligase) required for degradation. To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for degradation. A similar compound, SNIPER(ABL)-39, showed maximal activity at 100 nM with a hook effect at higher concentrations.[1]
Experimental Protocols
Cell Culture and Treatment
A detailed protocol for culturing K562 cells is provided below.
Materials:
-
K562 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
This compound
-
DMSO (vehicle control)
-
T25 or T75 cell culture flasks
-
15 mL or 50 mL conical tubes
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture: Culture K562 cells in RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4][5][6][7]
-
Cell Seeding: Seed K562 cells at a density of 0.4 x 10^6 cells/mL in fresh medium 24 hours prior to treatment to ensure they are in the logarithmic growth phase.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Cell Treatment (Dose-Response):
-
On the day of the experiment, count the cells and adjust the density to 0.5 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the diluted compound or vehicle to the cell suspension.
-
Incubate the cells for a fixed time point (e.g., 24 hours).
-
-
Cell Treatment (Time-Course):
-
Treat cells with an optimal concentration of this compound (e.g., 100 nM) determined from the dose-response experiment.
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Harvesting:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Proceed to lysate preparation for downstream analysis.
-
Lysate Preparation for Western Blot
Materials:
-
Cell pellet
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer or NP-40 buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
Protocol:
-
Lysis Buffer Preparation: Prepare your chosen lysis buffer and keep it on ice. Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.[11]
-
Cell Lysis:
-
Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Sonicate the lysate on ice to shear DNA and increase protein extraction.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA protein assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel.
-
Western Blot Protocol for BCR-ABL Degradation
Materials:
-
Prepared protein samples
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR, anti-ABL, anti-p-CrkL, anti-p-STAT5, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Mass Spectrometry Sample Preparation
Materials:
-
Cell pellet
-
Lysis buffer (e.g., Urea-based buffer)
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin
-
C18 desalting columns
Protocol:
-
Lysis and Denaturation: Lyse the cell pellet in a urea-based buffer to denature the proteins.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAA.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Desalting: Acidify the peptide solution and clean it up using a C18 desalting column to remove salts and detergents.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify the peptides corresponding to BCR-ABL and other proteins of interest.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | BCR-ABL | [3] |
| Mechanism of Action | Induces proteasomal degradation via cIAP1 and XIAP recruitment | [1][2] |
| DC50 | 10 µM | [3][8][9] |
| Effective Concentration | 10 nM - 100 nM | [3] |
| Recommended Cell Lines | K562, KU812 | [3] |
| Vehicle | DMSO | N/A |
| Storage (Powder) | -20°C (3 years) | [10] |
| Storage (in Solvent) | -80°C (1 year) | [10] |
Troubleshooting Guides
Issue 1: High Variability in BCR-ABL Degradation
| Possible Cause | Troubleshooting Step |
| Cell health and passage number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. |
| Inconsistent cell seeding density | Precisely count and seed the same number of cells for each experimental condition. |
| Inaccurate compound concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration periodically. |
| Variable incubation times | Use a precise timer for all incubation steps. |
| Incomplete cell lysis | Optimize the lysis buffer and procedure to ensure complete protein extraction. Sonication can improve lysis efficiency. |
Issue 2: No or Weak BCR-ABL Degradation Signal in Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment to find the optimal concentration. Be mindful of the "hook effect" at high concentrations. |
| Inappropriate time point | Conduct a time-course experiment to identify the time of maximal degradation. |
| Compound instability | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. |
| Inefficient protein transfer | Verify protein transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage). |
| Poor antibody quality | Use a validated primary antibody specific for BCR-ABL. Test different antibody concentrations. |
| Proteasome inhibition | Ensure that no components in the cell culture medium or lysis buffer are inhibiting proteasome activity. |
Issue 3: Inconsistent Mass Spectrometry Results
| Possible Cause | Troubleshooting Step |
| Incomplete protein digestion | Optimize the trypsin-to-protein ratio and digestion time. Ensure complete denaturation and reduction/alkylation. |
| Sample contamination (salts, detergents) | Thoroughly desalt the peptide samples using C18 columns before MS analysis. |
| Variability in sample loading | Accurately quantify peptide concentration before injection into the mass spectrometer. |
| Instrument variability | Run quality control standards regularly to monitor instrument performance. |
Visualizations
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. encodeproject.org [encodeproject.org]
- 5. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]
- 6. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 7. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 化合物 this compound|T18695|TargetMol - ChemicalBook [m.chemicalbook.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
issues with Sniper(abl)-058 cell permeability and uptake
Welcome to the technical support center for Sniper(abl)-058. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the cell permeability and uptake of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis-Targeting Chimera (PROTAC). It is a hybrid molecule that links the ABL inhibitor Imatinib to a ligand for the inhibitor of apoptosis protein (IAP), LCL161, via a polyethylene glycol (PEG) linker.[1] Its mechanism of action involves the recruitment of E3 ubiquitin ligases, specifically cIAP1 and XIAP, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation approach offers a potential therapeutic strategy for cancers driven by the BCR-ABL oncoprotein, such as Chronic Myeloid Leukemia (CML).
Q2: What is the reported potency of this compound?
In vitro studies have shown that this compound can significantly reduce the levels of BCR-ABL in CML cell lines. The reported DC50 (the concentration required to achieve 50% degradation of the target protein) for this compound is 10 μM for the reduction of the BCR-ABL protein.[2][3][4]
Q3: What are the common challenges associated with the cellular uptake of PROTACs like this compound?
A significant challenge with PROTACs is their often poor cellular permeability. This is primarily due to their high molecular weight and large polar surface area, which are typically beyond the parameters of traditional small molecule drugs as described by Lipinski's "rule-of-five".[5][6] Optimizing the physicochemical properties of PROTACs to enhance their ability to cross the cell membrane is a key area of research.[5][6]
Troubleshooting Guide: Cell Permeability and Uptake Issues
This guide provides potential reasons and solutions for common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no degradation of BCR-ABL protein. | 1. Poor cell permeability of this compound. | a. Optimize treatment conditions: Increase incubation time or concentration. b. Use a cell line with higher intrinsic permeability. c. Employ cell permeabilization agents (use with caution as this can affect cell health). |
| 2. Inefficient ternary complex formation. | a. Verify the expression levels of BCR-ABL, cIAP1, and XIAP in your cell line.[1] b. Consider that the polyethylene glycol linker may not be optimal for the specific cell line.[1] | |
| 3. "Hook effect" due to high concentrations. | At very high concentrations, PROTACs can form binary complexes (this compound with either BCR-ABL or IAP) instead of the productive ternary complex, which can reduce efficacy.[7] Perform a dose-response curve to identify the optimal concentration range. | |
| High variability in experimental replicates. | 1. Inconsistent cellular uptake. | a. Ensure uniform cell density and health across all wells/plates. b. Standardize treatment and incubation times precisely. |
| 2. Compound stability issues. | a. Prepare fresh stock solutions of this compound for each experiment. b. Check the stability of the compound in your specific cell culture medium. | |
| Discrepancy between in vitro binding and cellular activity. | 1. Active efflux of the compound. | a. Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein). b. Consider co-incubation with an efflux pump inhibitor to assess its impact. |
| 2. Intracellular metabolism of this compound. | a. Investigate potential metabolic liabilities of the Imatinib or LCL161 moieties in your experimental system. |
Experimental Protocols
Protocol 1: Assessing Cell Permeability using Western Blot
This protocol details a method to indirectly assess the cell permeability of this compound by measuring the degradation of the target protein, BCR-ABL.
Materials:
-
K562 or other BCR-ABL positive cell line
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 μM) and a vehicle control (DMSO) in complete culture medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BCR-ABL and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the GAPDH signal. Calculate the percentage of BCR-ABL degradation relative to the vehicle control.
Protocol 2: Cellular Uptake Assay using LC-MS/MS
This protocol provides a direct method to quantify the intracellular concentration of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with a known concentration of this compound for a specific time.
-
Cell Harvesting:
-
Remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Trypsinize and count the cells.
-
-
Compound Extraction:
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet with a known volume of acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the cell debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis: Calculate the intracellular concentration by dividing the amount of this compound by the number of cells.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for low BCR-ABL degradation.
References
- 1. Buy this compound [smolecule.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNIPER | TargetMol [targetmol.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for BCR-ABL Inhibition: Sniper(abl)-058 vs. Imatinib
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two distinct therapeutic strategies targeting the BCR-ABL oncoprotein: the novel protein degrader, Sniper(abl)-058, and the pioneering tyrosine kinase inhibitor, imatinib.
The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML). While the advent of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized CML treatment, challenges such as drug resistance necessitate the exploration of new therapeutic avenues. This guide delves into the mechanisms, efficacy, and resistance profiles of this compound and imatinib, supported by experimental data and detailed protocols to inform future research and development.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | This compound | Imatinib |
| Mechanism of Action | Induces proteasomal degradation of BCR-ABL protein | Competitively inhibits the ATP-binding site of the BCR-ABL kinase domain |
| Primary Metric | DC50 (50% Degradation Concentration) | IC50 (50% Inhibitory Concentration) |
| Reported Potency | DC50: ~10 µM in K562 cells | IC50: ~0.1 µM - 0.6 µM in various cell-based and cell-free assays |
| Effect on Protein | Eliminates the entire BCR-ABL protein | Inhibits kinase activity, leaving the protein scaffold intact |
| Downstream Signaling | Sustained and complete suppression | Inhibition of phosphorylation, but may be less sustained |
| Resistance Profile | Potential to overcome resistance mediated by kinase domain mutations | Susceptible to resistance via mutations in the ATP-binding site (e.g., T315I) |
Deeper Dive: Mechanism of Action
Imatinib: The Kinase Inhibitor
Imatinib functions by binding to the ATP-binding pocket of the BCR-ABL kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives uncontrolled cell proliferation and survival in CML cells.
Caption: Imatinib competitively inhibits ATP binding to BCR-ABL, blocking substrate phosphorylation.
This compound: The Protein Degrader
This compound represents a newer class of therapeutics known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This bifunctional molecule is composed of an imatinib moiety that binds to BCR-ABL and a ligand that recruits an E3 ubiquitin ligase (IAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This approach eliminates the entire oncoprotein, rather than just inhibiting its enzymatic activity.
Caption: this compound forms a ternary complex to induce ubiquitination and proteasomal degradation of BCR-ABL.
Performance Data: A Quantitative Comparison
The efficacy of this compound is measured by its DC50 value, the concentration at which it degrades 50% of the target protein. In contrast, imatinib's potency is assessed by its IC50 value, the concentration required to inhibit 50% of the enzyme's activity.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| This compound | K562 | DC50 | 10 | [1] |
| Imatinib | v-Abl (cell-free) | IC50 | 0.6 | [1] |
| Imatinib | PDGFR (cell-free) | IC50 | 0.1 | [1] |
| Imatinib | c-Kit (cell-based) | IC50 | 0.1 | [1] |
| Imatinib | JURL-MK1, MOLM-7 | EC50 (cell death) | ~0.2 - 0.3 | [2] |
Note: Direct comparison of DC50 and IC50 values should be interpreted with caution due to the different biological processes they measure.
Overcoming Resistance: A Key Advantage for Protein Degraders
A significant limitation of imatinib is the development of resistance, often through point mutations in the ABL kinase domain that prevent effective drug binding. The T315I "gatekeeper" mutation is a notorious example, conferring resistance to imatinib and some second-generation TKIs.
This compound, by targeting the entire protein for degradation, has the potential to overcome resistance mechanisms that rely on kinase domain mutations. As long as the degrader can still bind to the mutated BCR-ABL protein, it can induce its degradation, irrespective of the kinase's activity or conformation. Preclinical data suggests that the degrader approach demonstrates superior activity against certain imatinib-resistant BCR-ABL mutants.[3]
Impact on Downstream Signaling
Both this compound and imatinib aim to abrogate the downstream signaling cascades driven by BCR-ABL, which include pathways involving STAT5 and CrkL. However, their distinct mechanisms lead to different temporal and sustained effects.
-
Imatinib rapidly inhibits the phosphorylation of downstream targets. However, because the BCR-ABL protein remains, it can still act as a scaffold, potentially allowing for the reactivation of signaling pathways.
-
This compound leads to a more sustained and complete suppression of downstream signaling by eliminating the source of the signaling, the BCR-ABL protein itself.[3] While the onset of action is slower due to the time required for protein degradation, the effect is more durable.
References
Comparative Analysis of BCR-ABL Degraders: SNIPER(ABL)-058 vs. SNIPER(ABL)-039
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two prominent BCR-ABL protein degraders, SNIPER(ABL)-058 and SNIPER(ABL)-039. The focus is on their mechanism, performance based on experimental data, and the methodologies used for their evaluation. This information is intended to assist researchers in understanding the critical differences between these compounds and their potential applications in Chronic Myeloid Leukemia (CML) therapy.
Introduction to SNIPER Technology for BCR-ABL Degradation
Chronic Myeloid Leukemia (CML) is driven by the oncogenic BCR-ABL fusion protein, a constitutively active tyrosine kinase.[1][2] While tyrosine kinase inhibitors (TKIs) like Imatinib and Dasatinib have revolutionized CML treatment, challenges such as drug resistance remain.[3][4] An alternative therapeutic strategy is the targeted degradation of the BCR-ABL protein itself.
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed for this purpose.[5] They function by linking a ligand for the target protein to a ligand for an Inhibitor of Apoptosis Protein (IAP), which is a type of E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6]
This compound and SNIPER(ABL)-039 are two such molecules developed to degrade BCR-ABL. They share a common IAP ligand (a derivative of LCL161) but differ in their BCR-ABL binding moiety.[5][6][7][8][9]
-
This compound conjugates Imatinib to an LCL161 derivative.[5][6][9]
-
SNIPER(ABL)-039 conjugates Dasatinib to an LCL161 derivative.[7][8][9]
This core difference in their design leads to a significant disparity in their degradation potency and biological activity.
Mechanism of Action
Both compounds operate via the SNIPER mechanism. They form a ternary complex, bringing the BCR-ABL oncoprotein into close proximity with cellular IAPs (cIAP1, cIAP2, and XIAP).[7] This hijacked E3 ligase then tags BCR-ABL with ubiquitin chains, marking it for destruction by the 26S proteasome. The result is the elimination of the BCR-ABL protein, which in turn shuts down the downstream signaling pathways responsible for CML cell proliferation and survival.[10]
Performance Data: A Head-to-Head Comparison
The primary distinction in performance lies in the degradation efficiency, where SNIPER(ABL)-039 demonstrates substantially higher potency than this compound. This is attributed to the different ABL inhibitors used in their structures. Studies have shown that Imatinib-based degraders are often less effective than those based on Dasatinib.[3]
| Parameter | This compound (Imatinib-based) | SNIPER(ABL)-039 (Dasatinib-based) | Reference(s) |
| Degradation Potency (DC50) | 10 µM (10,000 nM) | 10 nM | [5][8][9][11][12] |
| Kinase Inhibition (IC50, ABL) | Not Reported | 0.54 nM | [7][8][12] |
| Cell Proliferation (IC50, CML cells) | Not Reported | ~10 nM | [3] |
| E3 Ligase Binding (IC50, cIAP1) | Not Reported | 10 nM | [7][8][12] |
| E3 Ligase Binding (IC50, cIAP2) | Not Reported | 12 nM | [7][8][12] |
| E3 Ligase Binding (IC50, XIAP) | Not Reported | 50 nM | [7][8][12] |
-
DC50 : The concentration required to achieve 50% degradation of the target protein.
-
IC50 : The concentration required to inhibit a given biological process by 50%.
The data clearly indicates that SNIPER(ABL)-039 is approximately 1000-fold more potent at degrading BCR-ABL than this compound. Its anti-proliferative activity in CML cell lines is also in the potent low-nanomolar range.[3]
Impact on Downstream Signaling
The degradation of the BCR-ABL protein by SNIPER(ABL)-039 leads to the effective shutdown of its downstream pro-survival signaling pathways. Experimental data confirms that treatment with SNIPER(ABL)-039 suppresses the phosphorylation of key signaling molecules, including STAT5 and CrkL, in a dose-dependent manner, consistent with the degradation of the upstream kinase.[13]
Experimental Protocols
The following are generalized protocols based on published methodologies for evaluating BCR-ABL degraders.
This assay quantifies the reduction of BCR-ABL protein levels in cells following treatment with a degrader.
-
Cell Culture: Culture human CML K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C and 5% CO2.
-
Treatment: Seed cells in plates and allow them to adhere. Treat the cells with a serial dilution of the SNIPER compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (typically 6 to 24 hours).[14]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for ABL.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-tubulin) to ensure equal protein loading.[14]
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the BCR-ABL band intensity to the loading control. The DC50 value is calculated from the dose-response curve.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 11. biorbyt.com [biorbyt.com]
- 12. biorbyt.com [biorbyt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
validation of Sniper(abl)-058-induced degradation versus kinase inhibition
Comparison Guide: Targeted Degradation vs. Kinase Inhibition of BCR-ABL
This guide provides a detailed comparison between two distinct therapeutic strategies for targeting the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML):
-
Targeted Protein Degradation using Sniper(abl)-058 .
-
Kinase Inhibition using a conventional ATP-competitive inhibitor, Imatinib .
We will explore the mechanisms of action, comparative efficacy data, and the experimental protocols used to validate these findings.
Mechanisms of Action: Degradation vs. Inhibition
The fundamental difference between this compound and Imatinib lies in their ultimate effect on the target protein. Imatinib acts as an inhibitor, blocking the protein's function, while this compound acts as a degrader, inducing the cell's own machinery to eliminate the protein entirely.
-
Kinase Inhibition (Imatinib): Imatinib is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL protein. This binding event locks the protein in an inactive conformation, preventing it from phosphorylating downstream substrates like STAT5 and CrkL.[1] While this effectively shuts down the primary oncogenic signaling, the catalytically "dead" BCR-ABL protein remains in the cell, where it may still perform non-catalytic scaffolding functions.[2]
-
Targeted Degradation (this compound): this compound is a heterobifunctional molecule known as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser).[3] It is composed of an Imatinib moiety to bind to BCR-ABL, a linker, and an LCL161 moiety that binds to Inhibitor of Apoptosis Proteins (IAPs), which are a class of E3 ubiquitin ligases.[2] By simultaneously binding BCR-ABL and an IAP (like cIAP1 or XIAP), this compound forms a ternary complex that brings the E3 ligase into close proximity with BCR-ABL.[2][4] This proximity triggers the ubiquitination of BCR-ABL, marking it for destruction by the proteasome. This process results in the complete elimination of the BCR-ABL protein, abrogating both its kinase activity and any scaffolding functions.[2]
Visualizing the Mechanisms
Data Presentation: Performance Comparison
The key metrics for evaluating these compounds differ. For an inhibitor like Imatinib, the IC50 (half-maximal inhibitory concentration) for cell viability is a standard measure of potency. For a degrader like this compound, the DC50 (half-maximal degradation concentration) is the primary measure of its direct effect on the target protein.
| Parameter | This compound (Degrader) | Imatinib (Inhibitor) | Rationale & Key Differences |
| Primary Mechanism | Induces proteasomal degradation of BCR-ABL.[2] | Competitively inhibits the ATP-binding site of the BCR-ABL kinase domain.[1] | Elimination vs. Blockade: Degradation removes the entire protein, preventing both kinase and non-kinase scaffolding functions. Inhibition only blocks kinase activity.[2] |
| Target Potency | DC50 = 10 µM in K562 cells.[3][5][6] | IC50 ≈ 213 - 267 nM for cell viability in K562 cells.[1][7] | Different Endpoints: DC50 measures protein loss, a direct target engagement readout. IC50 for viability is a downstream phenotypic outcome. The parent molecule (Imatinib) is a more potent inhibitor of proliferation than the degrader conjugate is at inducing degradation. |
| Effect on Protein Level | Complete removal of the BCR-ABL protein.[2][8] | No change in total BCR-ABL protein levels.[2] | This is the defining difference. Western blot analysis clearly distinguishes the two mechanisms. |
| Downstream Signaling | Complete and sustained suppression of p-STAT5 and p-CrkL.[2] | Reduces phosphorylation of p-STAT5 and p-CrkL, but the effect may be less sustained.[2][4] | By removing the protein scaffold, degraders can offer a more comprehensive and durable pathway inhibition.[2] |
| Resistance Profile | May overcome resistance mediated by mutations that reduce inhibitor binding affinity but maintain protein stability.[2] | Susceptible to resistance from mutations in the kinase domain ATP-binding site. | Degraders can be effective as long as they can still bind to the target protein, even if the binding is weakened, offering a potential strategy to overcome certain forms of resistance. |
Experimental Protocols
To validate the distinct mechanisms and effects of this compound and Imatinib, a series of key experiments are required.
Visualizing the Experimental Workflow
Protocol 1: Western Blot for BCR-ABL Degradation
This protocol determines the levels of total and phosphorylated BCR-ABL protein following treatment.
-
Cell Culture and Treatment:
-
Seed K562 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells for a specified time course (e.g., 2, 6, 12, 24 hours) with DMSO (vehicle), Imatinib (e.g., 250 nM), and this compound (e.g., 10 µM).
-
-
Lysate Preparation:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Agitate for 30 minutes at 4°C, then clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-ABL, anti-phospho-ABL, anti-p-CrkL, and anti-GAPDH as a loading control) diluted in blocking buffer.
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 5 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Expected Outcome: Imatinib-treated lanes will show a decrease in phospho-BCR-ABL but not total BCR-ABL. This compound-treated lanes will show a time-dependent decrease in both total and phospho-BCR-ABL levels.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol measures the effect of the compounds on cell proliferation and viability.
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
-
Compound Treatment:
-
Prepare serial dilutions of Imatinib and this compound.
-
Add the compounds to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator. Include vehicle-only control wells.
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 3: Cellular Kinase Activity Assay (Phospho-Substrate ELISA)
This assay quantifies the level of a specific phosphorylated downstream substrate as a direct readout of kinase activity in cells.
-
Cell Treatment:
-
Seed and treat K562 cells with a dose-response of Imatinib and this compound for a short duration (e.g., 2-6 hours) as described above.
-
-
Cell Lysis:
-
Lyse cells according to the manufacturer's protocol for the specific ELISA kit (e.g., a kit for phospho-CrkL).
-
-
ELISA Procedure:
-
Add cell lysates to wells of a microplate pre-coated with a capture antibody (e.g., total CrkL antibody).
-
Incubate to allow the substrate to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-CrkL). This antibody is typically conjugated to HRP or another detection molecule.
-
Wash the wells again.
-
Add the detection reagent (e.g., TMB substrate for HRP) and incubate until a color develops.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the total protein concentration or a total substrate ELISA.
-
Plot the inhibition of substrate phosphorylation against compound concentration to determine the potency of kinase inhibition within the cellular context.
-
Expected Outcome: Both compounds will show a dose-dependent decrease in substrate phosphorylation. A time-course experiment will reveal that for this compound, the inhibition of phosphorylation temporally follows the degradation of the BCR-ABL protein.[2]
-
References
- 1. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. SNIPER | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Confirming On-Target Activity of Sniper(abl)-058 Using Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sniper(abl)-058, a novel BCR-ABL protein degrader, with alternative therapeutic strategies. We delve into the experimental data supporting its on-target activity, with a particular focus on the use of genetic controls to validate its mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Imatinib with LCL161, a ligand for the inhibitor of apoptosis proteins (IAPs).[1] This unique structure allows this compound to recruit E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), to the BCR-ABL protein. This induced proximity leads to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[1]
Comparison of this compound with Alternative BCR-ABL Degraders
The efficacy of this compound can be compared with other SNIPER(ABL) compounds that utilize different ABL inhibitors and IAP ligands. The half-maximal degradation concentration (DC50) is a key metric for comparison.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) |
| This compound | Imatinib | LCL161 derivative | 10[2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01[2] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3[2] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[2] |
Confirming On-Target Activity with Genetic Controls
A key experiment to confirm the on-target activity and the specific E3 ligases involved is the shRNA-mediated knockdown of cIAP1 and XIAP. In a study on SNIPER(ABL)-39, silencing the expression of both cIAP1 and XIAP significantly suppressed the degradation of the BCR-ABL protein, confirming their essential role in the mechanism of action.[3]
Logical Workflow for Genetic Validation
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The Imatinib component binds to the BCR-ABL protein, while the LCL161 moiety recruits cIAP1 and XIAP. This forms a ternary complex, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome. This degradation disrupts the downstream signaling pathways that are critical for the oncogenic activity of BCR-ABL, such as the phosphorylation of STAT5 and CrkL.[1]
Experimental Protocols
Western Blotting for BCR-ABL Degradation
This protocol is essential for quantifying the reduction in BCR-ABL protein levels following treatment with this compound.
-
Cell Lysis: CML cell lines (e.g., K562) are treated with varying concentrations of this compound for specified time periods. Cells are then harvested and lysed in a buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BCR-ABL. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the BCR-ABL protein levels.[3][4]
shRNA-mediated Knockdown of cIAP1 and XIAP
This protocol is used to genetically validate the involvement of the recruited E3 ligases in the degradation process.
-
shRNA Vector Preparation: Lentiviral or retroviral vectors containing short hairpin RNA (shRNA) sequences targeting cIAP1 and XIAP, as well as a non-targeting control (scrambled shRNA), are prepared.
-
Transduction: CML cells are transduced with the viral particles. Transduced cells are often selected using an antibiotic resistance marker present in the vector.
-
Knockdown Verification: The efficiency of cIAP1 and XIAP knockdown is confirmed by Western blotting or qRT-PCR.
-
Degrader Treatment and Analysis: The transduced cells are treated with this compound, and the levels of BCR-ABL protein are assessed by Western blotting as described above. A significant reduction in BCR-ABL degradation in the cIAP1/XIAP knockdown cells compared to the control cells confirms their role in the this compound mechanism.[3][5][6]
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the oncogenic driver protein BCR-ABL. While direct genetic validation for this specific compound is not yet published, the mechanistic evidence from the closely related SNIPER(ABL)-39, combined with the clear biochemical data, provides a strong rationale for its on-target activity. The use of genetic controls, such as shRNA-mediated knockdown of the recruited E3 ligases, is a critical step in unequivocally confirming the intended mechanism of action for this class of targeted protein degraders. This guide provides a framework for understanding and evaluating the on-target activity of this compound and its comparison with other BCR-ABL targeting agents.
References
- 1. Buy this compound [smolecule.com]
- 2. adooq.com [adooq.com]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sniper(abl)-058: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of the research chemical Sniper(abl)-058 based on general laboratory safety principles and data from related compounds. No specific official disposal protocol for this compound has been identified. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures.
This compound is a novel, potent research compound designed to degrade the BCR-ABL protein. As with all potent and novel chemical entities, it must be handled and disposed of with the utmost care to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are familiar with its properties by consulting all available safety information. Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is critical for safe and compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as weighing papers, contaminated pipette tips, and used vials, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Ensure the container is properly vented if necessary, but kept securely closed when not in use.
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
Disposal Procedures for this compound
The following table summarizes key disposal parameters, drawing analogies from related compounds like Dasatinib, a component of a similar SNIPER molecule.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its nature as a potent, biologically active compound with unknown long-term effects, it must be treated as hazardous. |
| Solid Waste Container | Lined, puncture-resistant container with a secure lid. | To prevent leaks and exposure. |
| Liquid Waste Container | Compatible, sealed container (e.g., glass or polyethylene). | To prevent degradation of the container and release of the chemical. |
| Aqueous Waste | DO NOT dispose of down the drain. Collect as hazardous liquid waste.[1][2] | This compound is likely toxic to aquatic life, a characteristic of many kinase inhibitors.[3] |
| Organic Solvent Waste | Collect in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. | Prevents dangerous chemical reactions and facilitates proper disposal by a certified waste management company. |
| Empty Containers | Thoroughly rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. Deface the original label before discarding the container. | To remove residual chemical. The disposal of the rinsed container should follow institutional guidelines for chemically contaminated glassware or plasticware.[4] |
| Final Disposal Method | Incineration at a licensed hazardous waste facility is the recommended method for similar potent pharmaceutical compounds.[1] | Ensures complete destruction of the active molecule. |
Experimental Protocol: Decontamination of Glassware
This protocol outlines a general procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: Under a chemical fume hood, rinse the glassware three times with a small volume of a solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or acetone).
-
Collect Rinsate: All rinsate must be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general guidelines and consulting with your local safety office, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Sniper(abl)-058
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of Sniper(abl)-058, a novel proteolysis-targeting chimera (PROTAC). Given the compound's potent and targeted mechanism of action, adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is a potent bifunctional molecule designed to induce the degradation of the BCR-ABL protein. It is composed of an Imatinib moiety (a tyrosine kinase inhibitor) linked to a derivative of LCL161 (an IAP ligand). Due to its mechanism of action, this compound should be handled as a potent, potentially cytotoxic, and genotoxic compound. A thorough risk assessment should be conducted before any handling of the material.
Component Hazard Summary:
| Component | Key Hazards |
| Imatinib | Harmful if swallowed. Suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[1] |
| LCL161 derivative | As an IAP inhibitor, it is designed to induce apoptosis and should be considered cytotoxic. |
| This compound | As a PROTAC, it combines the hazards of its components and has the potential for high potency due to its catalytic mechanism of action. The specific toxicology of this compound has not been fully established. |
Occupational Exposure Control
Due to the lack of specific occupational exposure limit (OEL) data for this compound, a conservative approach based on the OEL of its most potent components and the nature of PROTACs is recommended.
Occupational Exposure Banding (OEB):
Based on the available data for Imatinib and the potent nature of PROTACs, this compound should be provisionally placed in a high-potency category, requiring stringent containment and handling procedures.
Recommended Occupational Exposure Limit (OEL):
| Compound | OEL (8-hour TWA) | Basis |
| Imatinib | 84 µg/m³ | Internal exposure limit from a Safety Data Sheet for a drug product containing Imatinib mesylate.[2] |
| This compound | < 10 µg/m³ | Recommended Action Level. Given the compound's novelty and potency, a conservative OEL is advised. Highly potent drug substances are generally considered to have OELs of <10 µg/m³.[3] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. Change outer gloves frequently. | To prevent skin contact with the potent compound.[1][4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or aerosols. |
| Lab Coat | Disposable, solid-front, back-closing lab coat. | To protect personal clothing and prevent contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or when there is a risk of aerosol generation. | To prevent inhalation of the potent compound. |
Engineering and Administrative Controls
Engineering Controls:
-
Primary Containment: All handling of this compound powder and stock solutions must be performed in a certified chemical fume hood, a ducted biological safety cabinet (Class II, Type B2), or a glove box.[4]
-
Ventilation: Ensure adequate general laboratory ventilation with negative pressure in the designated handling areas.
-
Designated Area: Clearly demarcate the area where this compound is handled.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the hazards, handling procedures, and emergency protocols for this compound before commencing any work.
-
Access Control: Restrict access to the designated handling areas to authorized and trained personnel only.
-
Hygiene: Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.
Operational Plan: Step-by-Step Handling Procedures
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within a certified chemical fume hood by lining it with plastic-backed absorbent pads.
-
Carefully weigh the required amount of this compound solid using an analytical balance within the fume hood. Use anti-static weighing dishes.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the solid compound.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved. Avoid creating aerosols.
-
-
Experimental Use:
-
Perform all subsequent dilutions and additions to experimental systems (e.g., cell culture plates) within the fume hood.
-
Use positive displacement pipettes or pipette tips with aerosol-resistant filters.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures:
| Waste Stream | Container Type | Disposal Method |
| Solid Waste (gloves, absorbent pads, vials, pipette tips) | Labeled, sealed, puncture-resistant hazardous waste container. | Incineration at a licensed hazardous waste facility.[5] |
| Liquid Waste (unused stock solutions, contaminated media) | Labeled, sealed, leak-proof hazardous waste container. | Incineration or chemical decomposition by a licensed hazardous waste disposal service.[6] |
| Sharps (needles, scalpels) | Labeled, puncture-proof sharps container. | Incineration. |
Decontamination Protocol:
-
All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated.
-
A validated decontamination procedure should be established. This may involve washing with a suitable solvent (e.g., ethanol) followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Cordon off the spill area.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For small spills, cover with an absorbent material from a chemical spill kit. Do not create dust.
-
Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container. Decontaminate the spill area.
-
Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This guide provides a framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
